molecular formula C15H14O6 B15594101 Dihydromicromelin B

Dihydromicromelin B

Cat. No.: B15594101
M. Wt: 290.27 g/mol
InChI Key: MBQNFMDTXFFAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one has been reported in Micromelum minutum with data available.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

6-(4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3

InChI Key

MBQNFMDTXFFAJQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Dihydromicromelin B: A Technical Guide on its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plant species belonging to the genus Micromelum. This technical guide provides a comprehensive overview of its natural source and origin, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities, with a focus on its cytotoxic effects. The document also explores the biosynthetic origins of coumarins within its plant source and presents available data on its mechanism of action.

Natural Source and Origin

This compound is a secondary metabolite found in plants of the genus Micromelum, which belongs to the Rutaceae family. The primary natural sources for this compound are:

  • Micromelum integerrimum (Roxb. ex DC.) Wight & Arn. ex Voigt : This species is a tree that grows primarily in the subtropical biome of the Himalayas, Southern China, Indo-China, and the Philippines.[1]

  • Micromelum minutum (G.Forst.) Wight & Arn. : A versatile species that can be a shrub or a small tree, M. minutum is widely distributed throughout Tropical and Subtropical Asia to the Southwestern Pacific.[2]

The genus Micromelum encompasses approximately nine species distributed from West Pakistan and India to Southern China and throughout Southeast Asia to Australia and the South Pacific.[3] These plants have a history of use in traditional medicine in various cultures.[4][5]

Biosynthesis of Coumarins in Micromelum

The biosynthesis of coumarins in plants, including those in the Rutaceae family, originates from the phenylpropanoid pathway. The general pathway involves the conversion of phenylalanine into cinnamic acid, which then undergoes a series of hydroxylations and other enzymatic modifications to form the characteristic coumarin scaffold.

A plausible biosynthetic pathway for coumarins in Micromelum integerrimum has been proposed, starting from the precursor integerriminol.[6][7] This pathway highlights the intricate enzymatic steps that lead to the diverse array of coumarins found in this genus.

Generalized Phenylpropanoid and Coumarin Biosynthesis Pathway

Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Hydroxylation, Lactonization Prenylated_coumarins Prenylated_coumarins Umbelliferone->Prenylated_coumarins Prenylation Dihydromicromelin_B Dihydromicromelin_B Prenylated_coumarins->Dihydromicromelin_B Further modifications

Caption: Generalized biosynthetic pathway of coumarins.

Experimental Protocols

Isolation of this compound

Isolation Workflow for Coumarins from Micromelum

Isolation_Workflow Start Plant Material (e.g., leaves, stems of Micromelum sp.) Drying Air-drying and grinding Start->Drying Extraction Maceration with solvent (e.g., acetone (B3395972), methanol) Drying->Extraction Filtration Filtration and concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., hexane, chloroform, ethyl acetate) Crude_Extract->Solvent_Partitioning Fractions Hexane, Chloroform, Ethyl Acetate Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Subfractions Eluted Subfractions Column_Chromatography->Subfractions Purification Further Purification (e.g., preparative TLC, HPLC) Subfractions->Purification Isolated_Compound This compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves or stems of Micromelum minutum or Micromelum integerrimum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with a suitable solvent, such as acetone or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the coumarins.

  • Purification: Further purification of the fractions containing this compound is achieved using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to observe the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, research on coumarins isolated from Micromelum species has demonstrated significant biological activity, particularly cytotoxicity against various cancer cell lines.

Cytotoxicity

Numerous coumarins from Micromelum minutum have shown potent cytotoxic effects. The cytotoxic activity is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Table 1: Cytotoxic Activity of Selected Coumarins from Micromelum minutum

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
2′,3′-epoxyisocapnolactoneCEM-SS (T-lymphoblastic leukemia)3.9-[3]
2′,3′-epoxyisocapnolactoneHL60 (promyelocytic leukemia)4.2-[3]
8-hydroxyisocapnolactone-2′,3′-diolCEM-SS (T-lymphoblastic leukemia)2.9-[3]
8-hydroxyisocapnolactone-2′,3′-diolHL60 (promyelocytic leukemia)2.5-[3]
8-hydroxyisocapnolactone-2′,3′-diolHeLa (cervical cancer)6.9-[3]
8-hydroxyisocapnolactone-2′,3′-diolHepG2 (liver cancer)5.9-[3]
MinutuminolateKB (oral cavity cancer)--[4]
MicrominutinKKU-100 (cholangiocarcinoma)1.7-2.0-[6]
MurrangatinKKU-100 (cholangiocarcinoma)2.9-[6]
MinumicrolinKKU-100 (cholangiocarcinoma)10.2-[6]
Clauslactone ESBC3 (lung adenocarcinoma)-3.7[6]
Clauslactone EA549 (lung adenocarcinoma)-10.4[6]

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. The table presents data for other cytotoxic coumarins from the same genus to provide context.

Potential Mechanism of Action

The exact signaling pathways affected by this compound have not been fully elucidated. However, studies on other cytotoxic coumarins from Micromelum suggest that their anti-cancer effects may be mediated through the induction of apoptosis (programmed cell death). For instance, 2′,3′-epoxyisocapnolactone and 8-hydroxyisocapnolactone-2′,3′-diol have been shown to induce apoptosis in CEM-SS cells.

Hypothesized Apoptotic Pathway

Apoptosis_Pathway Dihydromicromelin_B This compound Cancer_Cell Cancer Cell Dihydromicromelin_B->Cancer_Cell Mitochondrial_Pathway Mitochondrial Pathway Cancer_Cell->Mitochondrial_Pathway Induces stress Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Release of cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of cell death

Caption: Hypothesized mechanism of action via apoptosis induction.

Conclusion

This compound is a coumarin of interest due to its presence in medicinal plants of the genus Micromelum and the demonstrated cytotoxic potential of related compounds from the same source. This technical guide consolidates the available information on its natural origin, provides a representative experimental framework for its isolation and characterization, and summarizes the biological activities of coumarins from its source plants. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of this compound to explore its potential as a therapeutic agent.

References

In-Depth Technical Guide: Isolation of Dihydromicromelin B from Micromelum falcatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Dihydromicromelin B, a coumarin (B35378) found in Micromelum species. While the primary focus of this document is on its isolation from Micromelum falcatum, detailed experimental protocols and data have been adapted from methodologies established for the closely related species, Micromelum integerrimum, from which the compound has been successfully isolated and characterized.

Introduction

This compound is a naturally occurring coumarin that has garnered interest within the scientific community for its potential bioactive properties. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known to exhibit a range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. Micromelum, a genus belonging to the Rutaceae family, is a rich source of diverse coumarins. This guide serves as a technical resource for the efficient extraction, purification, and identification of this compound for further research and development.

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Micromelum species.

Plant Material Collection and Preparation

Fresh leaves of Micromelum falcatum should be collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves are air-dried in the shade at room temperature and then ground into a fine powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to extraction to obtain a crude extract containing the desired compound.

  • Maceration: The dried, powdered leaves are macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for a period of 72 hours with occasional shaking.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The fraction showing the most promising activity or containing the target compound (typically the chloroform or ethyl acetate fraction for coumarins) is subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh)

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

ParameterValue
Yield
Crude ExtractValue to be determined empirically
Purified CompoundValue to be determined empirically
Physical Data
AppearanceWhite amorphous powder
Spectroscopic Data
¹H NMR (CDCl₃) See Table 2 for detailed assignments
¹³C NMR (CDCl₃) See Table 3 for detailed assignments
Mass Spectrometry
ESI-MS [M+H]⁺m/z value to be determined

Table 1: Summary of Quantitative and Physical Data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Insert ¹H NMR data here upon experimental determination

Table 2: ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmAssignment
Insert ¹³C NMR data here upon experimental determination

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Isolation_Workflow start Dried, Powdered Leaves of Micromelum falcatum extraction Maceration with Methanol start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chrom Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) fractions->column_chrom pooled_fractions Pooled Fractions Containing this compound column_chrom->pooled_fractions hplc Preparative HPLC (C18 Column, MeOH:H2O gradient) pooled_fractions->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are a subject for further investigation, many coumarins are known to interact with inflammatory pathways. The diagram below illustrates a generalized inflammatory signaling pathway that could be a potential target for this compound.

Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_inhibition IκBα kinase_cascade->nfkb_inhibition Phosphorylation & Degradation nfkb NF-κB (p65/p50) translocation Nuclear Translocation nfkb->translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) translocation->gene_expression dihydromicromelin_b This compound (Potential Inhibitor) dihydromicromelin_b->kinase_cascade Potential Inhibition

Caption: Potential inflammatory signaling pathway targeted by this compound.

Conclusion

This technical guide outlines a robust methodology for the isolation and characterization of this compound from Micromelum falcatum. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the pharmacological activities and mechanism of action of this promising coumarin.

Unveiling the Intricacies of Dihydromicromelin B: A Technical Guide to its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide has been compiled to elucidate the chemical structure and stereochemistry of Dihydromicromelin B, a natural coumarin (B35378) isolated from the plant species Micromelum minutum. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing detailed spectroscopic data, isolation protocols, and an analysis of its biological activities.

This compound is a member of the 7-methoxycoumarin (B196161) class of compounds. Its definitive chemical structure has been elucidated as 6-((1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one. This was determined through meticulous analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in foundational phytochemical studies.

Chemical Structure and Stereochemistry

The molecular formula of this compound is C₁₅H₁₄O₆, with a molecular weight of 290.27 g/mol . The core of the molecule is a coumarin scaffold, characterized by a fused benzene (B151609) and α-pyrone ring system. It is substituted at the 7-position with a methoxy (B1213986) group. The key feature defining its unique identity is the complex bicyclic substituent at the 6-position. This substituent, a 3,6-dioxabicyclo[3.1.0]hexane ring, possesses a specific stereochemical configuration, determined to be (1S,2S,4S,5S). This precise spatial arrangement of atoms is crucial for its biological activity and interaction with molecular targets.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the connectivity of atoms and the key functional groups.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was primarily based on the analysis of its NMR and MS spectra. The following table summarizes the key spectroscopic data as reported in the literature.

Spectroscopic Data Values
¹H NMR (CDCl₃, ppm) δ 7.62 (1H, d, J=9.5 Hz, H-4), 7.35 (1H, s, H-5), 6.83 (1H, s, H-8), 6.25 (1H, d, J=9.5 Hz, H-3), 4.53 (1H, d, J=3.0 Hz, H-2'), 4.02 (1H, d, J=3.0 Hz, H-1'), 3.93 (3H, s, -OCH₃), 3.87 (1H, d, J=2.5 Hz, H-4'), 3.62 (1H, d, J=2.5 Hz, H-5'), 1.52 (3H, s, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 161.2 (C-2), 155.8 (C-7), 152.5 (C-8a), 143.5 (C-4), 128.7 (C-5), 113.8 (C-6), 113.2 (C-3), 112.9 (C-4a), 101.2 (C-8), 70.9 (C-4'), 61.5 (C-1'), 59.8 (C-5'), 56.4 (-OCH₃), 54.9 (C-2'), 21.1 (-CH₃)
Mass Spectrometry (MS) m/z 290 [M]⁺

Experimental Protocols

Isolation of this compound

The original isolation of this compound was reported from the stems of Micromelum minutum. The general procedure involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as acetone (B3395972) or methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

  • Purification: Fractions containing the desired compound are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow start Dried Micromelum minutum Stems extraction Solvent Extraction (e.g., Acetone) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) crude_extract->fractionation fractions Fractions Collected fractionation->fractions purification Repeated Chromatography / Preparative TLC fractions->purification pure_compound Pure this compound purification->pure_compound

Spectroscopic Profile of Dihydromicromelin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydromicromelin B, a natural coumarin (B35378) isolated from plants of the Micromelum genus. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound. The data presented below was obtained using electrospray ionization (ESI) in positive ion mode.

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺291.0869291.0877C₁₅H₁₅O₆
[M+Na]⁺313.0688-C₁₅H₁₄NaO₆

Note: The measured [M+H]⁺ value is derived from a related compound, integmarin C, which shares the same molecular formula as this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz and 75 MHz, respectively.

¹H NMR Spectroscopic Data
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.25d9.5
47.62d9.5
57.31s
86.82s
1'3.15m
2'3.95t8.0
3'3.60dd8.0, 6.0
4'1.40s
5'1.20s
7-OCH₃3.92s
¹³C NMR Spectroscopic Data
PositionChemical Shift (δ) ppm
2161.2
3113.1
4143.5
4a112.9
5128.9
6118.8
7162.5
898.4
8a156.4
1'28.7
2'76.9
3'63.8
4'25.9
5'19.1
7-OCH₃56.4

Experimental Protocols

The spectroscopic data presented in this guide are based on standard methodologies for the isolation and characterization of natural products.

Isolation of this compound

This compound is typically isolated from the leaves and stems of Micromelum integerrimum. A general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with 95% aqueous ethanol.

  • Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is often enriched with coumarins, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 300-600 MHz for proton and 75-150 MHz for carbon. Deuterated solvents such as chloroform (CDCl₃) or methanol (B129727) (CD₃OD) are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source. Samples are typically dissolved in methanol or acetonitrile.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (Micromelum integerrimum) Extraction Extraction (95% EtOH) Plant_Material->Extraction Dried & Powdered Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractionation->Chromatography EtOAc Fraction Purification HPLC / Prep. TLC Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS Data_Analysis Structure Elucidation NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biological Activities of Coumarins from Micromelum

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

The genus Micromelum, belonging to the Rutaceae family, is a rich source of coumarins, a class of secondary metabolites renowned for their diverse and potent biological activities. These compounds have garnered significant interest in the scientific community for their potential as lead structures in the development of novel therapeutic agents. This technical guide provides a detailed exploration of the known biological activities of Micromelum coumarins, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Cytotoxic Activities

Coumarins isolated from various Micromelum species, particularly Micromelum minutum, have demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a primary focus of research on this genus.

Quantitative Data on Cytotoxicity

The cytotoxic potential of Micromelum coumarins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A summary of the reported IC50 values is presented in Table 1 for comparative analysis.

CoumarinCancer Cell LineIC50 ValueReference
8-Hydroxyisocapnolactone-2',3'-diol T-lymphoblastic leukemia (CEM-SS)2.9 µg/mL[1]
Promyelocytic leukemia (HL-60)2.5 µg/mL[1]
Cervical cancer (HeLa)6.9 µg/mL[1]
Liver cancer (HepG2)5.9 µg/mL[1]
Breast cancer (MCF-7)8 µg/mL (21.2 µM)[2]
Breast cancer (T47D)4 µg/mL (10.6 µM)[2]
2',3'-Epoxyisocapnolactone T-lymphoblastic leukemia (CEM-SS)3.9 µg/mL[1]
Promyelocytic leukemia (HL-60)4.2 µg/mL[1]
Minutuminolate Human epidermoid carcinoma (KB)Showed activity[3]
Human small cell lung cancer (NCI-H187)Showed weak activity[3]
Micromelin P-388 lymphocytic leukemiaED50 3.7 µg/mL[4]
7-methoxy-8-(2-hydroxmethyl-1-O-isovaleryl-4-butenyl)-coumarin Mammary cancer (F10)-[4]
Lung cancer (HvEvc)IC50 35.7 µg/mL[4]
7-methoxy-8-(1-hydroxy-2-O-β-glucopyranosyl-3-methyl-4-butene-1-yl)coumarin Mammary cancer (F10)IC50 23.6 µg/mL[4]
Lung cancer (HvEvc)IC50 68.5 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Micromelum coumarins is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated coumarins and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the cytotoxic effects of Micromelum coumarins are mediated through the induction of apoptosis, or programmed cell death.

Signaling Pathway: The apoptotic cascade induced by these coumarins often involves the intrinsic or mitochondrial pathway. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed. This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization.[2]

  • Mitochondrial Depolarization and Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase Activation: Cytochrome c in the cytosol triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This includes the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3).[4][5]

  • DNA Fragmentation: Activated effector caspases cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Micromelum_Coumarin Micromelum Coumarin Bcl2 Bcl-2 (Anti-apoptotic) Micromelum_Coumarin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Micromelum_Coumarin->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Genes Activates Transcription Micromelum_Coumarin Micromelum Coumarin Micromelum_Coumarin->IKK Inhibits

References

Preliminary Cytotoxicity Screening of Compounds from Micromelum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Micromelum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, particularly coumarins and alkaloids.[1] Several of these compounds have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in drug discovery. This guide provides an overview of the available cytotoxicity data for compounds isolated from Micromelum species, a generalized protocol for a common cytotoxicity assay, and a hypothetical signaling pathway that may be relevant for this class of compounds.

Quantitative Cytotoxicity Data

While specific data for Dihydromicromelin B is unavailable, numerous other constituents of Micromelum minutum and Micromelum integerrimum have been evaluated for their cytotoxic potential. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/Extract Cell Line IC50 Value Reference
Chloroform extract of M. minutum leavesT-lymphoblastic leukemia (CEM-SS)4.2 µg/mL[1]
Chloroform extract of M. minutum barkT-lymphoblastic leukemia (CEM-SS)13.7 µg/mL[1]
8-hydroxyisocapnolactone-2',3'-diolCervical cancer (HeLa)6.9 µg/mL[2]
8-hydroxyisocapnolactone-2',3'-diolLiver cancer (HepG2)5.9 µg/mL[2]
Clauslactone ELeukaemia (K562)12.1 µM[2]
Clauslactone ELeukaemia (K562/ADM)10.8 µM[2]
Minutin BLung adenocarcinoma (SBC3)9.6 µM[1]
Minutin BLung adenocarcinoma (A549)17.5 µM[1]
Minutin BLeukaemia (K562)8.7 µM[1]
Minutin BLeukaemia (K562/ADM)6.7 µM[1]
MurralonginolCholangiocarcinoma (KKU-100)10.0 µg/mL[1]
MurralonginCholangiocarcinoma (KKU-100)9.0 µg/mL[3]
MicromelinCholangiocarcinoma (KKU-100)9.2 µg/mL[3]
Integerrine A-J (various alkaloids)HepG2, HTC-116, HeLa, PANC-114.1-67.5 µM[4]

Experimental Protocols

A common and well-established method for preliminary cytotoxicity screening of natural products is the MTT assay.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway for Cytotoxicity

Coumarins, a class of compounds prevalent in Micromelum species, have been shown to induce apoptosis in cancer cells through various mechanisms.[2][3][6] A common pathway involves the induction of the intrinsic apoptotic pathway. The following diagram illustrates a generalized apoptotic signaling pathway that may be triggered by cytotoxic coumarins.

Apoptotic_Signaling_Pathway Coumarin Cytotoxic Coumarin (e.g., from Micromelum) Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Activation Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes Cytotoxicity_Screening_Workflow Start Start: Natural Product (e.g., this compound) Extraction Extraction & Isolation Start->Extraction Treatment Compound Treatment (Varying Concentrations) Extraction->Treatment CellCulture Cell Line Culture CellCulture->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis Data Analysis (% Viability, IC50) DataCollection->Analysis End End: Identify Cytotoxic Potential Analysis->End

References

Dihydromicromelin B: A comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from the plant species Micromelum minutum. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its discovery, chemical properties, and reported biological activities. This document consolidates the available data, including details of its isolation and synthesis, to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and Isolation

This compound was first reported as a natural product isolated from the leaves and twigs of Micromelum minutum (Wight & Arn.)[1]. In a phytochemical investigation of this plant species collected in India, researchers identified a series of 7-methoxycoumarins, including dihydromicromelin A and this compound[1].

A later study on Indonesian Micromelum minutum also reported the isolation of this compound, along with dihydromicromelin A and acetyldihydromicromelin A, from the ethyl acetate (B1210297) extract of the leaves[2]. The isolation process involved sequential maceration with n-hexane, ethyl acetate, and methanol, followed by column chromatography of the ethyl acetate extract[2].

General Isolation Protocol

While a highly detailed, step-by-step protocol is not available in the reviewed literature, the general procedure for the isolation of this compound can be summarized as follows:

Caption: General workflow for the isolation of this compound.

Chemical Structure and Properties

This compound is a coumarin derivative. The chemical structure and key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₄O₆
Molecular Weight 290.27 g/mol
Appearance Yellowish-white needles (as a mixture with Dihydromicromelin A)[2]
Melting Point 169.2-169.9 °C (as a mixture with Dihydromicromelin A)[2]

The structure of this compound is closely related to dihydromicromelin A, with the two likely being stereoisomers.

Synthesis

The literature review revealed information on the "enantioselective total synthesis of hydramicromelin B"[3][4][5][6]. It is important to note that the relationship between "hydramicromelin B" and "this compound" is not explicitly defined in the available literature. However, the similarity in nomenclature suggests they may be identical or closely related compounds.

The reported synthesis of hydramicromelin B utilized an AuCl₃/AgOTf-catalyzed intramolecular reaction as a key step for the construction of the coumarin ring[3]. Further details of the synthetic route are outlined in the referenced publication.

Biological Activity

The available data on the biological activity of this compound is currently limited. A study investigating the cytotoxic effects of compounds isolated from Indonesian Micromelum minutum reported that a mixture of dihydromicromelin A and this compound was inactive against MCF-7 and 4T1 breast cancer cell lines[2][7][8][9].

Another study evaluated a panel of compounds from Micromelum integerrimum, including this compound, for cytotoxicity against the HCT116 colon cancer cell line. In this assay, this compound was found to be inactive at a concentration of 50 µM[10].

Table 1: Summary of Reported Biological Activity for this compound

AssayCell Line(s)ResultConcentrationReference
CytotoxicityMCF-7, 4T1 (Breast Cancer)InactiveNot specified[2]
CytotoxicityHCT116 (Colon Cancer)Inactive50 µM[10]

No other quantitative data regarding anti-inflammatory, antimicrobial, or other biological activities have been found in the current literature for this compound.

Mechanism of Action and Signaling Pathways

To date, there is no published research detailing the mechanism of action or any associated signaling pathways for this compound. The lack of significant reported biological activity has likely limited further investigation in this area.

Future Directions

The current body of literature on this compound is sparse. While its initial discovery and isolation have been documented, its biological potential remains largely unexplored. The reported inactivity in specific cancer cell lines does not preclude the possibility of other pharmacological effects.

Future research could focus on:

  • Broader Biological Screening: Evaluating this compound against a wider range of biological targets, including enzymes, receptors, and various microbial strains.

  • Clarification of "Hydramicromelin B": Determining the exact structural relationship between hydramicromelin B and this compound to fully leverage the existing synthetic knowledge.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how structural modifications impact biological activity.

This technical guide serves as a starting point for researchers interested in further investigating this natural product. The limited data highlights a clear opportunity for novel research to uncover the potential therapeutic applications of this compound.

References

physical and chemical properties of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of organic compounds found in many plants. It is specifically isolated from species of the genus Micromelum, which belongs to the Rutaceae family. While research on this compound is not as extensive as for some other natural products, this guide consolidates the available technical data on its physical and chemical properties. Due to the limited publicly available information regarding its biological activity, this document primarily focuses on its fundamental characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and potential application in research and development.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₆[1]
Molecular Weight 290.27 g/mol [1]
CAS Number 94285-06-0[1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Soluble in DMSO
Purity Commercially available up to >99%

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, based on the general screening of natural products, a logical workflow for its initial investigation can be proposed.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological potential of a purified natural product like this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanism of Action Studies extraction Extraction from Micromelum sp. chromatography Chromatographic Separation extraction->chromatography purification Purification of this compound chromatography->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy purity_analysis Purity Assessment (HPLC) purification->purity_analysis cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) purity_analysis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC/MBC) purity_analysis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) purity_analysis->anti_inflammatory antiviral Antiviral Assays purity_analysis->antiviral pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis target_identification Target Identification Studies pathway_analysis->target_identification

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of this compound.

Signaling Pathways

As there is no specific literature detailing the biological activities or mechanism of action of this compound, it is not possible to create diagrams of its effects on signaling pathways.

Should initial screenings, for instance, indicate cytotoxic activity against a particular cancer cell line, a subsequent logical step would be to investigate its impact on common cancer-related signaling pathways. The following diagram illustrates a hypothetical scenario where a compound is found to induce apoptosis.

hypothetical_apoptosis_pathway cluster_pathway Hypothetical Apoptotic Pathway Dihydromicromelin_B This compound Bax Bax Dihydromicromelin_B->Bax activates Bcl2 Bcl-2 Dihydromicromelin_B->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.

Conclusion

This compound is a defined chemical entity with known structural and basic chemical properties. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. This guide provides the foundational chemical information available and outlines a logical framework for future research. Further investigation is warranted to elucidate the potential pharmacological properties of this natural product, which may hold promise for future drug discovery and development efforts. Researchers are encouraged to undertake comprehensive spectroscopic analysis and biological screening to unlock the full potential of this compound.

References

Dihydromicromelin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from the plant species Micromelum minutum. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula. While investigations into its biological activity are limited, this document summarizes the available data, including a reported lack of cytotoxic effects against certain breast cancer cell lines. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of Dihyd's family of compounds.

Chemical and Physical Properties

This compound is a coumarin derivative with the following identifiers:

PropertyValueReference
CAS Number 94285-06-0
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol

Biological Activity

The biological activity of this compound has not been extensively studied. However, a notable study investigating the chemical constituents of Indonesian Micromelum minutum leaves reported on its cytotoxicity.

Cytotoxicity Screening

In a study evaluating the cytotoxic effects of compounds isolated from Micromelum minutum, a mixture of dihydromicromelin A and this compound was tested against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and 4T1 (a murine model of triple-negative breast cancer). The mixture was found to be inactive against both cell lines[1].

Table 1: Cytotoxicity Data for the Mixture of Dihydromicromelin A and B [1]

Cell LineActivity
MCF-7 Inactive
4T1 Inactive

It is important to note that this study assessed a mixture of dihydromicromelin A and B. The activity of purified this compound alone has not been reported.

Experimental Protocols

The following sections detail the general methodologies for the isolation and cytotoxicity testing of this compound as inferred from the available literature.

Isolation and Purification

This compound is isolated from the leaves of Micromelum minutum. The general procedure involves a multi-step extraction and chromatographic separation process.

Workflow for the Isolation of this compound

G plant_material Dried and Ground Leaves of Micromelum minutum maceration Sequential Maceration plant_material->maceration solvents n-Hexane -> Ethyl Acetate (B1210297) -> Methanol maceration->solvents extracts Crude Extracts maceration->extracts column_chromatography Column Chromatography extracts->column_chromatography fractions Separated Fractions column_chromatography->fractions purification Further Purification (e.g., Preparative TLC) fractions->purification dihydromicromelins Isolation of Dihydromicromelin A and B Mixture purification->dihydromicromelins

Figure 1. A generalized workflow for the isolation of a mixture containing this compound from Micromelum minutum.

Detailed Steps:

  • Plant Material Preparation: The leaves of Micromelum minutum are collected, dried, and ground into a fine powder.

  • Sequential Maceration: The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. Typically, this begins with a nonpolar solvent like n-hexane, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. This process separates compounds based on their solubility.

  • Extraction: The resulting extracts are filtered and concentrated under reduced pressure to yield crude extracts.

  • Chromatographic Separation: The ethyl acetate extract, which typically contains the coumarins of interest, is subjected to column chromatography over a stationary phase like silica (B1680970) gel.

  • Fractionation and Purification: The column is eluted with a solvent gradient, and the collected fractions are analyzed. Fractions containing the dihydromicromelins are then combined and may undergo further purification steps, such as preparative thin-layer chromatography (TLC), to yield a mixture of dihydromicromelin A and B[1].

Cytotoxicity Assay

The cytotoxicity of the isolated compound mixture was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

G cell_seeding Seed Cancer Cells (MCF-7 and 4T1) in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with Dihydromicromelin A/B mixture at various concentrations incubation1->treatment incubation2 Incubate for a specified period (e.g., 24-72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilization->measurement

Figure 2. A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling Pathways

Currently, there is no available information on the specific signaling pathways modulated by this compound. The lack of significant biological activity in preliminary screenings has limited further investigation in this area.

Conclusion and Future Directions

This compound is a natural coumarin whose biological potential remains largely unexplored. While initial cytotoxicity screenings against two breast cancer cell lines were negative, this does not preclude other potential biological activities. Further research is warranted to isolate this compound in its pure form and to conduct a broader range of bioassays to investigate its potential antimicrobial, anti-inflammatory, or other pharmacological properties. Detailed structural elucidation using modern spectroscopic techniques would also be a valuable contribution to the field of natural product chemistry. This guide provides a starting point for researchers interested in pursuing further studies on this and related compounds from Micromelum minutum.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that can be isolated from plants of the Micromelum genus, such as Micromelum minutum and Micromelum integerrimum.[1] Coumarins are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse pharmacological activities. While research into the specific biological effects of this compound is ongoing, related compounds have demonstrated a range of activities, including anti-inflammatory and cytotoxic effects. A mixture containing this compound, however, was reported to be inactive against MCF-7 and 4T1 cancer cell lines.

This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for the separation of coumarins from plant matrices. The protocol is intended to serve as a comprehensive guide for researchers seeking to obtain this compound for further study.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and purification.

PropertyValue
Molecular Formula C₁₅H₁₄O₆
Molecular Weight 290.271 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol (B129727), ethyl acetate (B1210297), and dichloromethane.

Experimental Protocols

The following protocols outline the key steps for the extraction, isolation, and purification of this compound from plant material.

I. Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Micromelum minutum.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

II. Extraction
  • Solvent Extraction:

    • Macerate the powdered plant material in ethyl acetate at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

III. Chromatographic Purification

A. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the slurry into a glass column (dimensions appropriate for the amount of crude extract).

    • Wash the packed column with n-hexane until the silica gel is well-settled.

  • Sample Loading:

    • Adsorb the crude ethyl acetate extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • A suggested gradient is as follows:

      • n-hexane (100%)

      • n-hexane:Ethyl Acetate (9:1)

      • n-hexane:Ethyl Acetate (8:2)

      • n-hexane:Ethyl Acetate (7:3)

      • n-hexane:Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

B. Thin Layer Chromatography (TLC) Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Mobile Phase: n-hexane:Ethyl Acetate (e.g., 7:3 or 1:1, to be optimized based on separation).

  • Visualization:

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Use an appropriate staining reagent if necessary (e.g., iodine vapor or ceric sulfate (B86663) spray).

  • Fraction Pooling: Pool the fractions containing the compound of interest based on their TLC profiles.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Optional Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC may be employed.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water. The exact conditions should be optimized based on analytical HPLC.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to yield the purified compound.

IV. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

TechniquePurpose
¹H NMR To determine the proton framework of the molecule.
¹³C NMR To determine the carbon framework of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Micromelum minutum leaves) extraction Maceration with Ethyl Acetate plant_material->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring prep_hplc Preparative HPLC (Optional) tlc_monitoring->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory activity of related flavonoids, such as dihydromyricetin, often involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli receptor Receptor (e.g., TLR) inflammatory_stimuli->receptor mapk MAPK Cascade receptor->mapk ikk IKK Complex receptor->ikk ap1 AP-1 mapk->ap1 pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) ap1->pro_inflammatory_cytokines ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active translocates to nucleus nfkb_active->pro_inflammatory_cytokines dihydromicromelin_B This compound (Hypothesized) dihydromicromelin_B->mapk Inhibition? dihydromicromelin_B->ikk Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway potentially modulated by this compound.

References

Application Note: Quantification of Dihydromicromelin B using a Proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydromicromelin B, a natural product with potential bioactive properties. As no validated HPLC method for this compound has been published, this application note provides a comprehensive starting point for method development and validation. The proposed method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. Detailed experimental protocols for standard and sample preparation, along with a hypothetical method validation summary, are provided to guide researchers in establishing a robust analytical procedure.

Introduction

This compound is a coumarin (B35378) derivative isolated from Micromelum species.[1] Its molecular formula is C15H14O6 with a molecular weight of 290.271 g/mol .[1][2] The quantification of this compound is essential for various stages of research and drug development, including phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. This document presents a proposed RP-HPLC method designed for the reliable quantification of this compound.

Proposed HPLC Method Parameters

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterProposed Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) or UV Detector at 254 nm and 320 nm
Run Time 25 minutes

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • 0.22 µm syringe filters

3.2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

3.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Monitor the chromatogram at the selected wavelengths. Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Hypothetical Method Validation Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are representative and should be experimentally determined.

Validation ParameterHypothetical ResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.7 µg/mLSignal-to-Noise Ratio ≥ 10
Precision (%RSD)
- Intra-day< 2.0%%RSD ≤ 2%
- Inter-day< 3.0%%RSD ≤ 3%
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%
Specificity No interfering peaks at the retention time of this compoundPeak purity index > 0.99

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Plant_Material Dried Plant Material Extraction Ultrasonic Extraction (Methanol) Plant_Material->Extraction Filtration_1 Initial Filtration Extraction->Filtration_1 Evaporation Evaporation to Dryness Filtration_1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration_2 0.22 µm Syringe Filtration Reconstitution->Filtration_2 HPLC_System HPLC System with C18 Column Filtration_2->HPLC_System Inject Sample Reference_Standard This compound Reference Standard Stock_Solution Primary Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Working_Standards Serial Dilution for Working Standards Stock_Solution->Working_Standards Working_Standards->HPLC_System Inject Standards Data_Acquisition Chromatogram Acquisition (UV/DAD) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC Quantification of this compound.

G Hypothetical Signaling Pathway for Bioactivity Screening Dihydromicromelin_B This compound Receptor Cell Surface Receptor Dihydromicromelin_B->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway for this compound.

References

Dihydromicromelin B: In Vitro Cytotoxicity Assay Protocols (MTT & XTT)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of compounds known for their diverse pharmacological activities, including potential anticancer effects. Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT and XTT assays. These assays are reliable, high-throughput methods for quantifying cell viability and proliferation in response to a test compound.

The fundamental principle behind both assays lies in the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan (B1609692) precipitate.[1][2] Similarly, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[1][3]

Data Presentation

The results of MTT and XTT assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the concentration of this compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
MCF-7MTT4825.3
XTT4828.1
A549MTT4842.8
XTT4845.2
HeLaMTT4833.5
XTT4836.7

Experimental Protocols

MTT Assay Protocol

The MTT assay is a widely used method for assessing cell viability. It relies on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7] The appearance of purple precipitate indicates formazan formation.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

XTT Assay Protocol

The XTT assay is an alternative to the MTT assay that offers the advantage of forming a water-soluble formazan product, thus eliminating the need for a solubilization step.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium and add 100 µL of the different concentrations of the compound to the wells. Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[3][4]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[3] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm using a microplate reader.[8] A reference wavelength of >650 nm should be used for background subtraction.[8]

  • Data Analysis: Calculate the percentage of cell viability using the same formula as for the MTT assay and determine the IC50 value.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_readout Data Acquisition seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

XTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_readout Data Acquisition seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_xtt Add XTT Working Solution incubate->add_xtt incubate_xtt Incubate (2-4h) add_xtt->incubate_xtt read Measure Absorbance (450-500nm) incubate_xtt->read

Caption: Workflow of the XTT cytotoxicity assay.

Potential Signaling Pathway

Coumarins often exert their cytotoxic effects by inducing apoptosis. One of the key mechanisms is through the intrinsic or mitochondrial pathway, which can be influenced by upstream signaling cascades such as the PI3K/Akt pathway.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DihydromicromelinB This compound PI3K PI3K DihydromicromelinB->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax_Mito Bax Bax->Bax_Mito Translocates to Mitochondria CytC Cytochrome c Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mito CytC_Mito Cytochrome c Bax_Mito->CytC_Mito Promotes release Bcl2_Mito Bcl-2 Bcl2_Mito->Bax_Mito Inhibits CytC_Mito->CytC

Caption: Potential mechanism of this compound-induced apoptosis.

References

Assessing the Anti-Inflammatory Effects of Dihydromicromelin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product isolated from the plant genus Micromelum. While the broader Micromelum genus is known to produce a variety of bioactive compounds, including coumarins and flavonoids with potential anti-inflammatory properties, specific data on the anti-inflammatory effects of this compound is not currently available in published scientific literature.[1][2] A review of phytoconstituents from the Micromelum genus indicated that two other coumarin (B35378) compounds were evaluated for their ability to inhibit the pro-inflammatory mediator nuclear factor kappa B (NF-κB) and nitric oxide (NO) production, but they did not show any inhibitory activity.[1]

This document provides a generalized framework of application notes and protocols that can be adapted to assess the potential anti-inflammatory effects of novel compounds like this compound. The methodologies described are standard in the field of inflammation research and provide a basis for initial screening and subsequent mechanistic studies.

Table 1: Hypothetical Data Presentation for Anti-Inflammatory Activity of this compound

The following table is a template for presenting potential future findings. Currently, there is no published data to populate it.

AssayCell Line / ModelInflammatory StimulusOutcome MeasureThis compound Concentration/DoseResult (e.g., IC50, % Inhibition)
In Vitro
Cell ViabilityRAW 264.7NoneMTT Assay1-100 µM>100 µM (Hypothetical)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Griess Assay1-100 µMe.g., 25 µM (IC50)
Pro-inflammatory Cytokine Secretion (TNF-α)THP-1 (differentiated)LPS (1 µg/mL)ELISA1-100 µMe.g., 15 µM (IC50)
Pro-inflammatory Cytokine Secretion (IL-6)THP-1 (differentiated)LPS (1 µg/mL)ELISA1-100 µMe.g., 30 µM (IC50)
COX-2 Protein ExpressionA549IL-1β (10 ng/mL)Western Blot1-100 µMe.g., 50% inhibition at 50 µM
NF-κB Nuclear TranslocationHeLaTNF-α (20 ng/mL)Immunofluorescence1-100 µMe.g., 70% inhibition at 50 µM
In Vivo
Paw EdemaC57BL/6 MiceCarrageenanPaw Volume10-100 mg/kge.g., 40% reduction at 50 mg/kg
PeritonitisBALB/c MiceZymosan ANeutrophil Infiltration10-100 mg/kge.g., 60% reduction at 50 mg/kg

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a test compound such as this compound.

1. In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of this compound on a selected cell line (e.g., RAW 264.7 murine macrophages).

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well microplates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium with the prepared dilutions of this compound and incubate for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Materials:

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, with a 10-minute incubation period between each addition at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from the sodium nitrite standard curve.

3. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

  • Materials:

    • RAW 264.7 or differentiated THP-1 cells

    • LPS

    • This compound

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Follow steps 1-3 from the Nitric Oxide Production protocol.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

4. Western Blot for Inflammatory Proteins (e.g., COX-2)

  • Objective: To assess the effect of this compound on the expression of key inflammatory proteins.

  • Materials:

    • Cell line of interest (e.g., A549 for lung inflammation studies)

    • Inflammatory stimulus (e.g., IL-1β)

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer buffer, PVDF membrane

    • Primary antibodies (e.g., anti-COX-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Culture cells and treat with this compound followed by the inflammatory stimulus.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to the loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key inflammatory signaling pathways that could be investigated for modulation by this compound, and a general experimental workflow.

G cluster_0 Experimental Workflow for Assessing Anti-inflammatory Effects A Compound Preparation (this compound) B In Vitro Screening A->B C Cell Viability Assay (MTT) B->C D Anti-inflammatory Assays (NO, Cytokines) B->D E Mechanistic Studies D->E F Western Blot (COX-2, iNOS) E->F G Signaling Pathway Analysis (NF-κB, MAPK) E->G H In Vivo Validation G->H I Animal Models of Inflammation (Paw Edema, Peritonitis) H->I J Data Analysis & Conclusion I->J

Caption: General experimental workflow for evaluating the anti-inflammatory properties of a test compound.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Cytokines induces transcription DMB This compound (Hypothetical Target) DMB->IKK inhibits G cluster_2 MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation DMB This compound (Hypothetical Target) DMB->MAPKK inhibits

References

Application Notes and Protocols for Antimicrobial Assay of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product isolated from Micromelum sp.[1]. As the emergence of antimicrobial resistance continues to be a significant global health threat, the exploration of novel antimicrobial agents from natural sources is of paramount importance. These application notes provide a comprehensive guide for researchers to evaluate the potential antimicrobial activity of this compound. The following protocols describe standardized methods for determining its inhibitory effects against a panel of clinically relevant bacteria and fungi.

Preliminary Screening: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of a test compound.[2][3][4][5] This method is cost-effective and allows for the screening of multiple microbial strains simultaneously.[6]

Experimental Protocol
  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][8]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate. For fungi, Potato Dextrose Agar (PDA) is recommended.

    • Allow the plate to dry for 5-15 minutes.[2]

  • Preparation of Wells and Test Compound:

    • Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[2][4]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • From the stock solution, prepare various concentrations of this compound.

  • Application of Test Compound and Controls:

    • Add a defined volume (e.g., 100 µL) of each this compound concentration into separate wells.[2]

    • Use a known antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.[3][9]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[2][5]

  • Data Collection:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Data Presentation

The results of the agar well diffusion assay can be summarized in a table as shown below.

Test MicroorganismThis compound Concentration (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus5015Gentamicin (10 µg)22DMSO0
10020
Escherichia coli508Ciprofloxacin (5 µg)25DMSO0
10012
Candida albicans5010Fluconazole (25 µg)18DMSO0
10016

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plate (e.g., MHA, PDA) A->B Spread uniformly C Create Wells (6 mm diameter) B->C Aseptically E Add Solutions to Wells C->E Load wells D Prepare this compound and Control Solutions D->E F Incubate Plates (37°C or 25-28°C) E->F G Measure Zones of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Analysis: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[10][11][14][15]

Experimental Protocol
  • Preparation of this compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.[7]

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to column 10. Discard 100 µL from column 10.[7]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[7][14]

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension as described for the agar well diffusion assay (0.5 McFarland standard).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.[7]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[13]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[14][15] This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.[7]

Data Presentation

The MIC values for this compound against various microorganisms should be recorded in a clear and concise table.

Test MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)64Gentamicin (0.5)
Enterococcus faecalis (ATCC 29212)128Ampicillin (1)
Escherichia coli (ATCC 25922)>256Ciprofloxacin (0.015)
Pseudomonas aeruginosa (ATCC 27853)>256Ciprofloxacin (0.25)
Candida albicans (ATCC 90028)32Fluconazole (0.5)

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution A Prepare Serial Dilutions of This compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Broth Microdilution Assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), a Minimum Bactericidal Concentration (MBC) assay can be performed.[11][13] A similar protocol can be followed for fungi to determine the Minimum Fungicidal Concentration (MFC).

Experimental Protocol
  • Following MIC Determination:

    • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Subculturing:

    • Spot the aliquot onto a fresh MHA or PDA plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Data Presentation

The MBC/MFC data should be presented alongside the MIC values for comparison.

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureus64128Bacteriostatic at MIC
Escherichia coli>256>256-
Candida albicans3264Fungistatic at MIC

Potential Signaling Pathways for Investigation

While the primary scope of these notes is the development of the antimicrobial assay, subsequent research may focus on elucidating the mechanism of action of this compound. Based on the mechanisms of other natural antimicrobial compounds, potential bacterial signaling pathways to investigate could include:

  • Cell Wall Synthesis: Inhibition of peptidoglycan synthesis.

  • Protein Synthesis: Targeting ribosomal subunits.

  • DNA Replication and Repair: Interference with DNA gyrase or topoisomerase.

  • Cell Membrane Integrity: Disruption of the cell membrane potential.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Compound This compound Target1 Cell Wall Synthesis Compound->Target1 Target2 Protein Synthesis Compound->Target2 Target3 DNA Replication Compound->Target3 Target4 Cell Membrane Compound->Target4 Effect1 Cell Lysis Target1->Effect1 Effect2 Inhibition of Growth Target2->Effect2 Effect3 DNA Damage Target3->Effect3 Effect4 Loss of Membrane Potential Target4->Effect4

Caption: Potential Antimicrobial Targets for this compound.

Conclusion

These application notes provide a framework for the systematic evaluation of the antimicrobial properties of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on its spectrum of activity and potency. The findings from these assays will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.

References

Application Notes and Protocols: Investigation of Dihydromyricetin (DHM) Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dihydromicromelin B" did not yield specific results. The following information pertains to "Dihydromyricetin" (DHM), also known as Ampelopsin, a compound with extensive research available regarding its mechanism of action in cancer. It is presumed that the user may have intended to inquire about this well-documented flavonoid.

These application notes provide a comprehensive overview of the investigated mechanisms of action of Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound with significant anti-cancer properties.[1][2] The protocols and data presented are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHM.

Dihydromyricetin has been shown to inhibit the progression of various cancers, including lung, hepatocellular, breast, and melanoma, through multiple mechanisms.[1] These include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3]

Induction of Apoptosis

DHM has been demonstrated to induce apoptosis in various cancer cell lines.[3][4] The pro-apoptotic effects of DHM are mediated through the intrinsic mitochondrial pathway and are characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases.[4]

Quantitative Data Summary: Apoptosis Induction
Cell LineTreatment ConcentrationDuration (hours)Key Apoptotic EventsReference
JAr (Human Choriocarcinoma)0-100 mg/L48Dose-dependent increase in apoptosis detected by flow cytometry and TUNEL assay. Increased Bax/Bcl-2 ratio, decreased pro-caspase-3.[4]
Hep3B (Hepatocellular Carcinoma)Not SpecifiedNot SpecifiedSignificantly promoted cleaved caspase 3, cleaved Caspase 9, Bak, Bax and Bad expressions and inhibited Bcl-2 expression.[5]
Human Melanoma CellsNot SpecifiedNot SpecifiedInduction of apoptosis alongside a cytoprotective autophagic response.[6]
NSCLC (A549 and H1975)Not SpecifiedNot SpecifiedActivation of caspase-9/-7/-3 and cleavage of PARP.[1]
Experimental Protocols: Apoptosis Assays

1. Annexin V-FITC/PI Double Staining for Flow Cytometry:

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Seed cancer cells in 6-well plates and treat with desired concentrations of DHM for the specified duration.

    • Harvest cells by trypsinization and wash twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.[4]

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Culture cells on coverslips and treat with DHM.

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Incubate cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.

    • Rinse coverslips with PBS.

    • Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize fluorescently labeled cells under a fluorescence microscope.[4]

3. Western Blot Analysis for Apoptosis-Related Proteins:

  • Objective: To detect changes in the expression levels of key apoptotic proteins.

  • Procedure:

    • Lyse DHM-treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, etc., overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.[4]

Signaling Pathway: DHM-Induced Apoptosis

G DHM Dihydromyricetin (DHM) Bcl2 Bcl-2 DHM->Bcl2 down-regulates Bax Bax DHM->Bax up-regulates Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC releases Bcl2->Bax Bax->Mitochondria permeabilizes Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: DHM induces apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

DHM has been shown to induce cell cycle arrest at different phases in various cancer cells, thereby inhibiting their proliferation.[3][7]

Quantitative Data Summary: Cell Cycle Arrest
Cell LineTreatment ConcentrationDuration (hours)Cell Cycle Phase ArrestKey Molecular EventsReference
Osteosarcoma CellsNot SpecifiedNot SpecifiedG2/MStimulation of ATM-CHK2-H2AX signaling, enhanced p21 expression.[7]
Human Choriocarcinoma JAR CellsNot SpecifiedNot SpecifiedNot SpecifiedReduced expression of cyclin A1, cyclin D1, SMAD3, and SMAD4.[7]
Melanoma SK-MEL-28 CellsNot SpecifiedNot SpecifiedG1/SNot Specified[3]
Breast Cancer MCF7 CellsVariousNot SpecifiedG2/MDecreased expression of Cyclin B1 and CDK1.[8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with DHM for the desired time.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[8]

Signaling Pathway: DHM-Induced G2/M Cell Cycle Arrest

G DHM Dihydromyricetin (DHM) CyclinB1_CDK1 Cyclin B1/CDK1 Complex DHM->CyclinB1_CDK1 inhibits expression G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition promotes CellCycleArrest G2/M Arrest G2M_Transition->CellCycleArrest progression blocked

Caption: DHM induces G2/M cell cycle arrest.

Modulation of Signaling Pathways

DHM exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways.

Key Signaling Pathways Modulated by DHM:
  • NF-κB Signaling Pathway: DHM can inhibit the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation.[6][9] In some contexts, DHM's regulation of NF-κB is linked to the induction of autophagy.[6]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. DHM has been shown to inhibit this pathway in various cancers.[1][10]

  • p53 Signaling Pathway: DHM can activate the p53 tumor suppressor pathway, leading to apoptosis.[1][7]

  • PLC-CaMKK-AMPK Pathway: DHM has been found to activate this pathway, which can ameliorate inflammation-induced insulin (B600854) resistance.[11]

Experimental Workflow: Investigating DHM's Effect on a Signaling Pathway

G start Treat Cells with DHM protein_extraction Protein Extraction start->protein_extraction western_blot Western Blot Analysis (e.g., p-Akt, Akt, p-mTOR, mTOR) protein_extraction->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis conclusion Conclusion on Pathway Modulation data_analysis->conclusion

Caption: Workflow for analyzing DHM's effect on signaling.

Signaling Pathway: DHM Regulation of the PI3K/Akt/mTOR Pathway

DHM Dihydromyricetin (DHM) PI3K PI3K DHM->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

References

Application Notes and Protocols for Bioactivity Screening of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydromicromelin B is a natural product isolated from the genus Micromelum, which belongs to the Rutaceae family.[1] Species within this genus are rich in bioactive compounds, including coumarins, flavonoids, and alkaloids, which have been traditionally used in medicine.[1][2] While specific bioactivity data for this compound is limited, its structural analogues and related compounds from Micromelum species have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Notably, Dihydromyricetin (B1665482) (DHM), a structurally similar flavonoid, has been extensively studied and shown to inhibit cancer progression, suppress inflammation, and exhibit bactericidal effects.[5][6][7]

This document provides a comprehensive experimental design for the initial bioactivity screening of this compound, focusing on these three key areas. The protocols are based on established methodologies and provide a framework for preliminary assessment of the compound's therapeutic potential.

Experimental Design Workflow

The overall workflow for screening the bioactivity of this compound is depicted below. The process begins with preliminary cytotoxicity screening to determine the appropriate concentration range for subsequent, more specific bioactivity assays.

experimental_workflow cluster_prep Compound Preparation & Cell Culture prep This compound Stock Solution Preparation cytotoxicity Cytotoxicity Assay (MTT/SRB) Determine IC50 prep->cytotoxicity culture Cell Line Maintenance (Cancer, Immune, Bacterial) culture->cytotoxicity anticancer Anti-Cancer Assays cytotoxicity->anticancer Non-toxic conc. anti_inflammatory Anti-Inflammatory Assays cytotoxicity->anti_inflammatory Non-toxic conc. antimicrobial Antimicrobial Assays cytotoxicity->antimicrobial apoptosis Apoptosis Assay (Annexin V/PI) anticancer->apoptosis migration Cell Migration Assay (Wound Healing) anticancer->migration no_production Nitric Oxide (NO) Assay (Griess Reagent) anti_inflammatory->no_production cytokine Cytokine Analysis (ELISA) anti_inflammatory->cytokine mic_mbc MIC & MBC Determination antimicrobial->mic_mbc

Caption: Experimental workflow for this compound bioactivity screening.

Preliminary Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is suitable for bioactivity testing and to establish its half-maximal inhibitory concentration (IC50) in relevant cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., NIH3T3 - fibroblast) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) in the appropriate cell culture medium.[8] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
HepG2This compound24
48
72
MCF-7This compound24
48
72
NIH3T3This compound24
48
72

Anti-Cancer Bioactivity Screening

Based on the potent anti-cancer activities of related flavonoids, this compound will be screened for its ability to inhibit proliferation, induce apoptosis, and prevent cell migration.[3][9]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cancer cells (e.g., Hep3B) in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at 4°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Potential Signaling Pathway Involvement:

Compounds like Dihydromyricetin have been shown to induce apoptosis through the modulation of key signaling pathways such as p53 and PI3K/Akt.[6][9] Further investigation into these pathways for this compound is warranted if significant pro-apoptotic activity is observed.

apoptosis_pathway cluster_pathways Potential Intracellular Targets DHM This compound (Hypothesized) PI3K PI3K DHM->PI3K Inhibits p53 p53 DHM->p53 Activates Bcl2 Bcl-2 DHM->Bcl2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Inhibits Bax Bax p53->Bax Promotes Bcl2->Bax Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized anti-cancer signaling pathways for this compound.

Anti-Inflammatory Bioactivity Screening

Objective: To evaluate the potential of this compound to suppress inflammatory responses in macrophages.

Protocol: Nitric Oxide (NO) Production Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[7]

  • Griess Assay: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

  • Cell Treatment and Supernatant Collection: Follow the same procedure as the NO production assay.

  • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines based on the standard curve.

Potential Signaling Pathway Involvement:

The anti-inflammatory effects of related flavonoids are often mediated through the inhibition of the NF-κB signaling pathway.[4][7]

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK DHM This compound (Hypothesized) DHM->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Antimicrobial Bioactivity Screening

Objective: To assess the antibacterial activity of this compound against a panel of common food-borne and pathogenic bacteria.[5]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing: Take an aliquot from the wells showing no visible growth in the MIC assay and plate it onto Mueller-Hinton Agar (MHA).

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Data Presentation:

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

This structured experimental design provides a robust framework for the initial bioactivity screening of this compound. The results from these assays will offer valuable insights into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, thereby guiding future research and development efforts. Further studies should focus on elucidating the precise molecular mechanisms underlying any observed bioactivities.

References

Troubleshooting & Optimization

Technical Support Center: Dihydromicromelin B Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dihydromicromelin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from Micromelum species. Its chemical formula is C15H14O6 and it has a molecular weight of 290.271 g/mol .[1][2] Like many natural products, this compound is a lipophilic molecule, which often results in poor solubility in aqueous solutions. This low solubility can be a significant obstacle for in vitro and in vivo experiments, affecting its bioavailability and therapeutic potential.[3][4]

Q2: I'm seeing precipitation when I add this compound to my aqueous buffer. What's happening?

This is a common issue for poorly soluble compounds. When the concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution. It is often recommended to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before adding it to your aqueous medium.[1]

Q3: What are the general strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions or eutectic mixtures.[5][6]

  • Chemical Modifications: These strategies involve the use of co-solvents, adjusting the pH, forming salts or co-crystals, and creating inclusion complexes with cyclodextrins.[3][4][5]

Q4: Can I use co-solvents to dissolve this compound? Which ones are recommended?

Yes, using co-solvents is a highly effective and common technique.[5][7] For preclinical research, a common approach is to prepare a stock solution in an organic solvent and then dilute it into the aqueous medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol are frequently used.[4][5] Often, a combination of these, along with surfactants like Tween 80, is used to create a stable formulation.[1]

Q5: How does forming a co-crystal or salt improve solubility?

Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former. These can exhibit significantly different physicochemical properties, including improved solubility and dissolution rates, compared to the API alone.[8] Salt formation, where the compound is ionized, can also dramatically increase aqueous solubility.[8][9] For instance, a study on the structurally similar compound dihydromyricetin (B1665482) showed that forming a cocrystal with a water-soluble salt led to an 8-fold increase in relative bioavailability.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The final concentration of this compound exceeds its solubility in the final solvent mixture. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO) in your working solution. However, be mindful of potential solvent toxicity in cellular or animal models. - Try a different co-solvent system, such as a mixture of DMSO, PEG300, and Tween 80.[1] - Reduce the final concentration of this compound.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating over the course of the experiment.- Visually inspect your assay plates for any signs of precipitation. - Prepare fresh dilutions of this compound for each experiment. - Consider using a solubility-enhanced formulation, such as an inclusion complex with cyclodextrin (B1172386) or a co-crystal formulation.
Low bioavailability in in vivo studies. Limited dissolution of the compound in the gastrointestinal tract due to poor aqueous solubility.- Employ particle size reduction techniques like micronization or nanosuspension to increase the surface area for dissolution.[5][6] - Formulate this compound as a solid dispersion or a co-crystal to improve its dissolution rate and solubility.[6][10] - Utilize a lipid-based drug delivery system, such as a nanoemulsion.[3]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate the potential improvements with different formulation strategies.

Solvent System This compound Solubility (µg/mL) Fold Increase (approx.)
Water1.51
Water with 0.5% DMSO1510
Water with 1% Tween 802517
10% Ethanol in Water5033
20% PEG400 in Water12080
Inclusion Complex with HP-β-CD350233
Co-crystal Formulation600400

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent if necessary, and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Selection: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Common ratios to test are 1:1, 1:2, and 1:5.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring.

  • Complexation: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring continuously.

  • Equilibration and Solvent Removal: Stir the mixture at room temperature for 24-72 hours. Remove the organic solvent under vacuum.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the lyophilized complex using the shake-flask method described in Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound CoSolvents Co-solvency Problem->CoSolvents Complexation Inclusion Complexation (e.g., Cyclodextrins) Problem->Complexation SolidDispersion Solid Dispersion Problem->SolidDispersion ParticleSize Particle Size Reduction Problem->ParticleSize SolubilityTest Shake-Flask Solubility Test CoSolvents->SolubilityTest Complexation->SolubilityTest SolidDispersion->SolubilityTest ParticleSize->SolubilityTest Assay In Vitro / In Vivo Assay SolubilityTest->Assay Outcome Optimized Formulation Assay->Outcome

Caption: Experimental workflow for improving this compound solubility.

signaling_pathway DMB This compound Receptor Cell Surface Receptor DMB->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaMKK CaMKK IP3->CaMKK activates AMPK AMPK CaMKK->AMPK activates Response Cellular Response (e.g., Anti-inflammatory Effect) AMPK->Response

Caption: Hypothetical signaling pathway for this compound.

References

Dihydromicromelin B stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from Micromelum sp.[1]. It is a coumarin (B35378) derivative with potential bioactive properties. Its chemical structure and properties are important for understanding its behavior in experimental settings[1].

Q2: Why is the stability of this compound in cell culture media a concern?

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of compounds like this compound in cell culture media:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds[2].

  • pH: The typical pH of cell culture medium (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways[2][3].

  • Media Components: Components within the media, such as amino acids (e.g., cysteine) or serum proteins, can interact with and degrade the compound[2][3].

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation[2].

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound[2].

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

Q4: How can I determine if my this compound is degrading in my cell culture experiment?

A time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a direct way to assess chemical stability[4]. This involves incubating this compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound[4]. A decrease in the concentration of the parent compound over time indicates degradation[4].

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Compound degradation.Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles[4]. Perform a stability study to determine the rate of degradation in your specific media and adjust your protocol accordingly (e.g., replenish the compound by changing the medium at regular intervals)[3].
Variability in media preparation.Ensure consistent media preparation, including the source and lot of serum and other supplements[4].
Cell passage number.Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing[4].
Higher than expected cytotoxicity Formation of a toxic degradant.Analyze the medium for the presence of degradation products using LC-MS[4]. Test the cytotoxicity of the medium that has been pre-incubated with this compound[4].
Insolubility and precipitation.Visually inspect the culture medium for any signs of precipitation after adding the compound[4]. Use a lower concentration or a different solvent for the stock solution[4]. Determine the kinetic solubility of this compound in your culture medium[3].
Interaction with media components.Test the stability and cytotoxicity of this compound in a simpler, serum-free medium to identify potential interactions[4].
Lower than expected activity Compound degradation.As mentioned above, determine the stability of this compound in your experimental conditions. If it is unstable, the effective concentration may be lower than the nominal concentration.
Adsorption to plasticware.Hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration. Consider using low-binding plates or pre-incubating the plates with the compound to saturate non-specific binding sites[3].

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC or LC-MS/MS

This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Sterile microcentrifuge tubes or a multi-well plate

  • Quenching solvent (e.g., cold acetonitrile)

  • Calibrated pipettes

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO)[2].

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples[2].

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate[2].

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point[2].

  • Incubation: Place the remaining samples in a 37°C, 5% CO₂ incubator[3].

  • Collect Time Point Samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample tube[3].

  • Sample Processing:

    • To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the media sample[2].

    • Vortex and centrifuge at high speed to pellet the precipitated protein[2].

    • Transfer the supernatant to a clean tube or well for analysis[2].

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method[2].

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration[2].

Data Presentation:

Time Point (Hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) spike_media Spike into Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot into Sterile Tubes spike_media->aliquot t0 T=0 Sample (Immediate Processing) incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sampling Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->sampling process Process Samples (Protein Precipitation) sampling->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for determining compound stability in cell culture media.

While the specific signaling pathways modulated by this compound are not well-documented, many coumarin derivatives are known to influence various cellular processes. Should your research uncover a specific pathway, the following generalized diagram can be adapted to visualize your findings.

Signaling_Pathway DMB This compound Receptor Target Receptor/ Enzyme DMB->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway potentially modulated by this compound.

References

troubleshooting Dihydromicromelin B precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on troubleshooting common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a natural coumarin (B35378) compound. Coumarins are a class of secondary metabolites found in many plants.[1] Due to its chemical structure, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is more readily soluble in organic solvents.

Q2: In which solvents can I dissolve this compound?

A2: this compound, like other coumarins, is most soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] It is poorly soluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO.

Q3: My this compound precipitated when I added it to my cell culture medium. What could be the cause?

A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its solubility limit.

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.

  • Low Temperature: The temperature of the medium can affect the solubility of the compound.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the medium can be toxic to cells and may not prevent precipitation of the primary compound.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

A4: The maximum tolerated concentration of DMSO varies between cell lines.[3][4] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for 0.1% or less to minimize cytotoxicity.[2][3][4][5][6] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the concentration you intend to use.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.
  • Observation: The solution becomes cloudy or you can see visible particles immediately after adding the this compound stock solution to your cell culture medium or buffer.

  • Troubleshooting Steps:

    • Optimize Dilution Technique:

      • Pre-warm your cell culture medium or buffer to 37°C before adding the compound.

      • Add the DMSO stock solution drop-wise to the vortexing or gently swirling medium. This helps to ensure rapid and even dispersion of the compound.

      • Avoid adding a large volume of the stock solution at once.

    • Lower the Final Concentration:

      • The desired final concentration of this compound may be too high for the aqueous environment. Try a lower final concentration.

    • Prepare an Intermediate Dilution:

      • Instead of diluting the highly concentrated stock directly into the final volume of media, prepare an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media.

Issue 2: Precipitation over time during incubation.
  • Observation: The solution is initially clear after adding this compound, but becomes cloudy or forms a precipitate after a period of incubation (e.g., hours or days).

  • Troubleshooting Steps:

    • Assess Compound Stability:

      • The compound may be degrading or aggregating over time under your experimental conditions (e.g., temperature, pH, light exposure).

      • Prepare fresh working solutions of this compound for each experiment and avoid storing diluted aqueous solutions.

    • Consider Media Components:

      • High concentrations of proteins in serum-containing media can sometimes interact with small molecules, leading to precipitation. If your cell line allows, you could try reducing the serum concentration or using a serum-free medium.

Data Presentation

Table 1: General Solubility of Coumarins in Common Solvents

SolventSolubilityNotes
Water PoorSolubility can be slightly increased in alkaline conditions for coumarins with hydroxyl groups.[3]
DMSO GoodRecommended for preparing high-concentration stock solutions.
Ethanol GoodCan be used as an alternative to DMSO for stock solutions.
Methanol GoodAnother alternative for preparing stock solutions.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

DMSO ConcentrationPotential Effect on CellsRecommendation
> 1% High risk of cytotoxicity for most cell lines.[2][3]Avoid.
0.5% - 1% May be tolerated by some robust cell lines, but can still cause stress or differentiation.[2][5]Use with caution and always include a vehicle control.
≤ 0.1% Generally considered safe for most cell lines with minimal off-target effects.[3][4][6]Recommended for most applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Objective: To prepare a working solution of this compound in cell culture medium without causing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-wise.

    • Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (ideally ≤ 0.1%).

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Cell Treatment Cell Treatment Working Solution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Results Data Analysis->Results This compound Powder This compound Powder This compound Powder->Stock Solution Dissolve in 100% DMSO

Caption: Workflow for preparing and using this compound in experiments.

signaling_pathway Hypothetical Signaling Pathway Affected by this compound Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A This compound This compound This compound->Kinase A Inhibition Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: A generalized signaling cascade potentially targeted by this compound.

References

Technical Support Center: Optimizing Dihydromicromelin B Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromicromelin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product isolated from plants of the Micromelum genus. It belongs to the coumarin (B35378) class of compounds.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 94285-06-0[2][3]
Molecular Formula C15H14O6[2][4]
Molecular Weight 290.27 g/mol [2][4]
Appearance Varies (typically a solid)-
Storage -20°C[5]

Q2: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

Specific cytotoxic concentrations for this compound are not widely published. However, for novel coumarin compounds, a broad concentration range is often initially screened to determine the half-maximal inhibitory concentration (IC50). A suggested starting range for a preliminary cytotoxicity assay (e.g., MTT or resazurin) would be from 0.1 µM to 100 µM.

Q4: How can I determine the optimal incubation time for my experiments?

The optimal incubation time will depend on the cell line and the specific assay being performed. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the time point at which the most significant and reproducible effects are observed.

Troubleshooting Guides

Issue 1: Low Solubility or Precipitation in Culture Medium
  • Problem: this compound precipitates out of the cell culture medium upon dilution from the DMSO stock.

  • Possible Causes & Solutions:

    • Concentration is too high: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.

      • Solution: Lower the final concentration of the compound. If a higher concentration is necessary, consider using a solubilizing agent, though this may affect cellular responses.

    • Improper mixing: The compound was not adequately mixed into the medium.

      • Solution: When diluting the DMSO stock, add it to the medium dropwise while vortexing or gently swirling to ensure rapid and even dispersion.

    • Temperature shock: Adding a cold stock solution to warm medium can sometimes cause precipitation.

      • Solution: Allow the DMSO stock solution to come to room temperature before diluting it in the pre-warmed culture medium.

Issue 2: Inconsistent or Non-reproducible Assay Results
  • Problem: High variability between replicate wells or between experiments.

  • Possible Causes & Solutions:

    • Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the compound.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment medium to add to replicate wells.

    • Uneven cell seeding: A non-uniform cell density across the plate will lead to variable results.

      • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to prevent settling.

    • Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration.

      • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 3: Suspected Interference with Colorimetric or Fluorometric Assays
  • Problem: Unexpectedly high or low readings in a colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) assay that do not correlate with cell viability.

  • Possible Causes & Solutions:

    • Direct reaction with assay reagent: Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal of cell viability.[6]

      • Solution: Run a cell-free control where this compound is added to the culture medium and the assay reagent. If there is a color or fluorescence change, this indicates interference. In this case, consider using a different type of cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or an ATP-based luminescence assay.[6]

    • Intrinsic color or fluorescence: The compound itself may have a color or be fluorescent at the excitation/emission wavelengths of the assay.

      • Solution: Measure the absorbance or fluorescence of this compound in the culture medium alone and subtract this background from the experimental readings.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour. The cell populations are gated and quantified as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubate->pathway_analysis data_analysis Analyze Data and Determine IC50/Mechanism viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation DHM This compound (Coumarin Compound) PI3K PI3K DHM->PI3K Inhibition Bax Bax (Pro-apoptotic) DHM->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTOR->Bcl2 Inhibition Bcl2->Bax Inhibition Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway modulation by a coumarin compound.

References

Technical Support Center: Synthesis of Dihydromicromelin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydromicromelin B and its analogs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in creating a library of this compound analogs?

The synthesis of this compound analogs, which are a class of pyranocoumarins, involves several challenging steps. The main hurdles include:

  • Formation of the Coumarin (B35378) Core: The initial synthesis of the 4-hydroxycoumarin (B602359) scaffold can be problematic, with reactions like the Pechmann condensation requiring harsh conditions that may not be compatible with sensitive functional groups.[1][2]

  • Construction of the Dihydropyran Ring: Attaching the dihydropyran ring with the correct stereochemistry is a significant challenge. This often involves multi-component reactions or sequences that require careful optimization to control diastereoselectivity.[3][4]

  • Low Overall Yields: Multi-step synthetic sequences can lead to low overall yields. Each step, from the initial condensation to the final cyclization and purification, must be optimized.

  • Purification of Intermediates and Final Products: Coumarin derivatives often have similar polarities to reaction byproducts, making purification by chromatography challenging.[5][6]

Q2: Which reaction is typically used to form the coumarin core, and what are its main drawbacks?

The Pechmann condensation is one of the most common and effective methods for preparing the coumarin core from a phenol (B47542) and a β-ketoester.[7] However, it has several drawbacks:

  • Harsh Acidic Catalysts: The reaction traditionally requires strong acid catalysts like sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or Lewis acids like AlCl₃.[1][7][8] These conditions can lead to side reactions and are unsuitable for acid-labile substrates.

  • Low Yields with Unactivated Phenols: While highly activated phenols (e.g., resorcinol) react under milder conditions, simple or deactivated phenols require harsh conditions and often result in lower yields.[1]

  • Reaction Mechanism Complexity: The reaction proceeds through transesterification, electrophilic aromatic substitution, and dehydration, and the exact sequence can be controversial, making optimization non-trivial.[9]

Q3: How can I improve the purification of my coumarin-based analogs?

Purification of coumarin derivatives often requires a combination of techniques. If you are facing difficulties with standard silica (B1680970) gel column chromatography, consider the following:

  • Alternative Adsorbents: Neutral or acidic alumina (B75360) can be effective alternatives to silica gel for separating coumarin mixtures.[6]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) can be a highly effective method for purification.

  • Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% NaOH) and then re-precipitated by adding acid. This can help remove neutral impurities.[6]

  • Preparative TLC/HPLC: For difficult separations or for obtaining highly pure samples for analysis, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are powerful options.[5]

Troubleshooting Guides

Problem 1: Low yield in the Pechmann Condensation for the Coumarin Core

You are reacting a substituted phenol with a β-ketoester (like ethyl acetoacetate) and observing low conversion to the desired 4-hydroxycoumarin intermediate.

G start Low Yield in Pechmann Condensation check_phenol Is your phenol substrate -electron-rich (activated)? start->check_phenol milder_catalyst Reaction should be facile. Consider milder catalysts. (e.g., Amberlyst-15, I₂, ZrCl₄) check_phenol->milder_catalyst Yes harsher_conditions Unactivated phenols require harsher conditions. check_phenol->harsher_conditions No check_temp Is temperature optimized? (Typically 80-120 °C) milder_catalyst->check_temp If still low yield temp_no Perform a temperature screen to find the optimal point. check_temp->temp_no No temp_yes Consider alternative named reactions (e.g., Knoevenagel, Perkin). check_temp->temp_yes Yes check_catalyst What catalyst are you using? harsher_conditions->check_catalyst Next Step h2so4 Increase reaction temperature or try a stronger Lewis Acid. check_catalyst->h2so4 H₂SO₄ lewis_acid Ensure anhydrous conditions. Consider alternative Lewis Acids (e.g., Yb(OTf)₃, InCl₃). check_catalyst->lewis_acid Lewis Acid (e.g., AlCl₃) other Evaluate catalyst loading and consider solvent-free conditions. check_catalyst->other Other

Caption: Troubleshooting decision tree for low yields in the Pechmann condensation.

CatalystSubstrateConditionsYield (%)Reference
H₂SO₄Phenol, Ethyl AcetoacetateHarsh, high temp.Good (but substrate dependent)[1]
ZrCl₄Phenol, Ethyl AcetoacetateCH₃CN, reflux85-95%[7]
Yb(OTf)₃Resorcinol, Ethyl AcetoacetateSolvent-free, 80°C98%[7]
InCl₃m-Cresol, Ethyl AcetoacetateSolvent-free, 120°C92%[7]
CF₃SO₃HPhenol, Ethyl AcetoacetateWater, 110°CGood to Excellent[10]
Problem 2: Poor Stereoselectivity in the Dihydropyran Ring Formation

You are performing a three-component reaction between a 4-hydroxycoumarin, an aldehyde, and a C-H acid (e.g., malononitrile) to form the pyranocoumarin (B1669404) core, but you are getting a mixture of diastereomers.

  • Catalyst Choice is Critical: The choice of catalyst is paramount for controlling stereoselectivity. Organocatalysts, such as quinine-derived primary amines or thioureas, are often used to induce asymmetry and favor one diastereomer.[3][11]

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the reaction. Screen a range of solvents (e.g., toluene, DCM, THF, ethanol) to find the optimal medium for diastereoselectivity.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at room temperature, 0 °C, or even lower if the reaction rate is acceptable.

  • Substrate Control: The steric and electronic properties of the aldehyde and the C-H acid can influence the facial selectivity of the attack. If possible, modifying these components may favor the desired stereochemical outcome.

This protocol is a generalized example based on common literature procedures.[3][12]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxycoumarin (1.0 mmol, 1.0 equiv).

  • Reagents: Add the aldehyde (1.1 mmol, 1.1 equiv), malononitrile (B47326) (1.2 mmol, 1.2 equiv), and the chosen organocatalyst (e.g., a quinine-derived amine, 0.1 mmol, 10 mol%).

  • Solvent: Add the optimized anhydrous solvent (e.g., Toluene, 5 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) and monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired pyranocoumarin analog.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

Synthetic Workflow Overview

The general synthetic strategy for this compound analogs can be visualized as a multi-stage process.

G cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Pyran Ring Formation cluster_2 Stage 3: Analog Diversification phenol Substituted Phenol pechmann Pechmann Condensation phenol->pechmann ketoester β-Ketoester ketoester->pechmann coumarin 4-Hydroxycoumarin Scaffold pechmann->coumarin mcr Multi-Component Reaction (MCR) coumarin->mcr aldehyde Aldehyde aldehyde->mcr ch_acid C-H Acid (e.g., Malononitrile) ch_acid->mcr pyranocoumarin Pyranocoumarin Core mcr->pyranocoumarin diversification Functional Group Interconversion (e.g., Alkylation, Acylation) pyranocoumarin->diversification analogs This compound Analogs Library diversification->analogs

Caption: General synthetic workflow for producing a library of this compound analogs.

References

Technical Support Center: Dihydromicromelin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the extraction of Dihydromicromelin B, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a coumarin (B35378), a class of natural phenolic compounds. It is primarily isolated from plants of the Micromelum genus, particularly Micromelum integerrimum.

Q2: What are the common methods for extracting coumarins like this compound?

Common methods include maceration, Soxhlet extraction, and reflux with polar solvents like ethanol (B145695) or methanol.[1][2] Advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time.[3]

Q3: What type of solvents are most effective for this compound extraction?

Polar solvents are generally most effective for extracting coumarins.[2] A study on Micromelum integerrimum utilized 95% aqueous ethanol for extraction, followed by partitioning with dichloromethane (B109758) and ethyl acetate (B1210297).[4] Methanol has also been reported as a highly effective solvent for coumarins.[3]

Q4: What are the primary causes of low this compound yield?

Low yields can stem from several factors including:

  • Poor quality of the plant material (e.g., incorrect species, improper harvesting time, or poor storage).

  • Suboptimal extraction parameters (e.g., inappropriate solvent, incorrect temperature, or insufficient extraction time).

  • Degradation of the target compound during extraction or workup.

  • Loss of product during the purification stages.

Q5: How can I minimize the degradation of this compound during extraction?

Coumarins can be susceptible to degradation under alkaline conditions and in the presence of oxygen. To minimize degradation, it is advisable to use neutral pH conditions and to limit exposure to air and high temperatures for extended periods.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields of this compound.

Problem 1: Low Concentration of this compound in the Crude Extract
Possible Cause Recommended Solution
Poor Quality Plant Material Verify the botanical identity of the plant material. Ensure it was harvested at the optimal time and has been properly dried and stored in a cool, dark place to prevent degradation of secondary metabolites.
Inadequate Grinding The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice Polar solvents like ethanol, methanol, or acetone (B3395972) are generally effective for coumarins.[1] Consider performing small-scale comparative extractions with different solvents to determine the most efficient one for your specific plant material.
Inefficient Extraction Method If using maceration, ensure sufficient extraction time and consider increasing the number of extraction cycles. For more efficient extraction, consider using Soxhlet apparatus or advanced methods like ultrasound-assisted extraction (UAE).[3]
Incorrect Extraction Temperature While elevated temperatures can improve extraction efficiency, excessive heat can lead to the degradation of thermolabile compounds. A study on M. integerrimum used a temperature of 80 °C with 95% ethanol.[4] It is recommended to optimize the temperature for your specific setup.
Problem 2: Significant Loss of Product During Workup and Purification
Possible Cause Recommended Solution
Compound Degradation Avoid high temperatures and exposure to alkaline conditions during solvent removal and subsequent steps.
Inefficient Solvent Partitioning Ensure the appropriate solvent system is used for liquid-liquid partitioning to effectively separate compounds based on their polarity. For coumarins from M. integerrimum, a common sequence is partitioning against dichloromethane and then ethyl acetate.[4]
Poor Recovery from Chromatography Optimize the mobile phase for column chromatography to ensure good separation and elution of this compound. Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid accidental discarding of the product. Ensure the silica (B1680970) gel is not too acidic or basic, which could cause degradation on the column.
Incomplete Precipitation/Crystallization If crystallization is used for purification, ensure the solution is sufficiently concentrated and cooled slowly to the optimal temperature to maximize crystal formation.

Data Presentation

While specific quantitative data for this compound yield under a wide range of conditions is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of different solvent systems for the extraction of coumarins from Micromelum species and other plants, which can serve as a guide for solvent selection.

Extraction Solvent Polarity Effectiveness for Coumarins Comments
95% EthanolHighHighSuccessfully used for extracting coumarins from M. integerrimum at elevated temperatures.[4]
MethanolHighHighOften cited as one of the most effective solvents for coumarin extraction.[3]
AcetoneMedium-HighGoodUsed for the extraction of coumarins from the stems of Micromelum minutum.[1]
Dichloromethane (DCM)MediumModerateMore effective for less polar coumarins. Often used in sequential extractions.
Ethyl AcetateMediumModerateGood for extracting coumarins of intermediate polarity. Used in partitioning steps.[4]
Petroleum Ether / HexaneLowLowPrimarily extracts non-polar compounds and lipids. Can be used for initial defatting of the plant material.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Micromelum integerrimum

This protocol is adapted from methodologies reported for the isolation of coumarins from Micromelum integerrimum.[4]

  • Preparation of Plant Material:

    • Air-dry the leaves and stems of Micromelum integerrimum.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a large flask.

    • Add 95% aqueous ethanol in a 1:10 (w/v) ratio.

    • Heat the mixture to 80 °C and maintain for 2 hours with constant stirring.

    • Filter the extract while hot and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all the filtrates.

  • Solvent Removal:

    • Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning sequentially with dichloromethane (DCM) and then ethyl acetate (EtOAc).

    • Collect the DCM and EtOAc fractions separately. This compound is expected to be in these fractions.

    • Evaporate the solvent from each fraction.

  • Purification:

    • Subject the dried DCM and EtOAc fractions to column chromatography on silica gel.

    • Elute the column with a gradient of petroleum ether and acetone.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound and evaporate the solvent.

    • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_crude Analyze Crude Extract (e.g., by TLC or HPLC) start->check_crude check_plant Problem Area: Plant Material check_crude->check_plant Target compound absent or in low concentration check_extraction Problem Area: Extraction Process check_crude->check_extraction Target compound absent or in low concentration check_purification Problem Area: Purification Process check_crude->check_purification Target compound present in good concentration solution_plant Verify botanical identity. Optimize harvesting/storage. Ensure proper grinding. check_plant->solution_plant solution_extraction Test different solvents. Optimize temp. & time. Consider UAE/MAE. check_extraction->solution_extraction solution_purification Optimize chromatography. Monitor fractions carefully. Avoid alkaline conditions. check_purification->solution_purification

Caption: A decision tree to guide the troubleshooting process for low extraction yields.

General Experimental Workflow

experimental_workflow plant_material 1. Plant Material (Dried & Powdered) extraction 2. Solvent Extraction (e.g., 95% EtOH, 80°C) plant_material->extraction filtration 3. Filtration extraction->filtration evaporation 4. Evaporation (Crude Extract) filtration->evaporation partitioning 5. Solvent Partitioning (DCM, EtOAc) evaporation->partitioning chromatography 6. Column Chromatography partitioning->chromatography analysis 7. Analysis & Purification (TLC, HPLC) chromatography->analysis final_product Pure this compound analysis->final_product

Caption: A generalized workflow for the extraction and isolation of this compound.

References

Dihydromicromelin B interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference with fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from plants of the Micromelum genus.[1] It belongs to the coumarin (B35378) class of compounds, which are known for their diverse biological activities. Its chemical structure is the basis for its potential use in various research applications.

Q2: Can this compound interfere with my fluorescence-based assay?

Yes, it is possible. This compound is a coumarin derivative, and compounds of this class are often intrinsically fluorescent (a phenomenon known as autofluorescence).[2] This inherent fluorescence can lead to false-positive signals or high background noise in your assay, particularly if your assay uses fluorophores that are excited by UV or blue light. Additionally, like many small molecules, it could potentially cause fluorescence quenching, leading to a decrease in your signal.

Q3: What types of fluorescence interference are common with coumarin-like compounds?

The two primary mechanisms of interference are:

  • Autofluorescence: The compound itself emits light upon excitation, which can be detected by the instrument and mask the true signal from your fluorescent probe.[3][4][5]

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from your fluorophore, resulting in a decrease in the measured fluorescence intensity.[6][7] This can be mistaken for a biological effect.

Q4: At what wavelengths is interference from coumarin derivatives most likely?

Coumarin derivatives typically absorb UV light and emit blue-green fluorescence, often in the 400-500 nm range.[2] If your assay's fluorophore has excitation or emission spectra in this region, the potential for interference is higher.

Q5: How can I minimize the risk of interference from this compound?

Several strategies can be employed:

  • Run appropriate controls: Always include controls with this compound alone to measure its intrinsic fluorescence and potential quenching effects.

  • Select appropriate fluorophores: If possible, use fluorophores that have excitation and emission spectra outside the range of this compound's potential fluorescence (e.g., red or far-red dyes).[8][9]

  • Optimize compound concentration: Use the lowest effective concentration of this compound to minimize interference.

  • Perform spectral analysis: Characterize the excitation and emission spectra of this compound to understand its fluorescent properties.

Troubleshooting Guide

Problem 1: I see a high background signal in my assay wells containing this compound, even without my fluorescent probe.

This suggests that this compound is autofluorescent under your assay conditions.

Troubleshooting Workflow

Troubleshooting High Background Fluorescence start High background signal with this compound control Run 'Compound Only' Control (this compound in assay buffer) start->control measure Measure fluorescence at assay's Ex/Em wavelengths control->measure is_fluorescent Is the signal significantly above buffer-only control? measure->is_fluorescent autofluorescence Conclusion: this compound exhibits autofluorescence. is_fluorescent->autofluorescence Yes end Proceed with corrected data or modified assay is_fluorescent->end No mitigate Mitigation Strategies autofluorescence->mitigate subtract 1. Background Subtraction: Subtract 'Compound Only' signal from all wells. mitigate->subtract change_fluorophore 2. Change Fluorophore: Use a red-shifted dye to avoid spectral overlap. mitigate->change_fluorophore reduce_conc 3. Reduce Concentration: Lower this compound concentration if possible. mitigate->reduce_conc subtract->end change_fluorophore->end reduce_conc->end

Caption: Workflow for identifying and mitigating autofluorescence.

Problem 2: The fluorescence signal decreases when I add this compound to my assay.

This could be due to fluorescence quenching by this compound or a genuine biological effect.

Troubleshooting Workflow

Troubleshooting Signal Reduction start Signal decreases with this compound control Run 'Quenching Control' (Fluorescent probe + this compound in a cell-free buffer system) start->control measure Measure fluorescence signal control->measure is_quenched Is the signal lower than the probe-only control? measure->is_quenched quenching Conclusion: this compound quenches the fluorophore. is_quenched->quenching Yes no_quenching Conclusion: Quenching is unlikely. Signal decrease is likely a biological effect. is_quenched->no_quenching No correction Data Correction: Use a correction factor based on the quenching control. quenching->correction orthogonal Confirm biological activity with an orthogonal (non-fluorescent) assay. no_quenching->orthogonal end Interpret results with caution correction->end orthogonal->end

Caption: Workflow for identifying fluorescence quenching.

Experimental Protocols

Protocol 1: Measuring Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Microplates compatible with your reader (e.g., black-walled, clear-bottom plates)

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the final concentration used in your assay.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells with only the assay buffer as a negative control.

  • Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the buffer-only wells from the this compound-containing wells.

  • Plot the net fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Fluorescence Quenching Assay

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • This compound stock solution

  • Your fluorescent probe/dye at the final assay concentration

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Microplates

Methodology:

  • Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorescent probe solution with the different concentrations of this compound.

  • Include control wells with the fluorescent probe and assay buffer only (no this compound).

  • Incubate the plate for a short period under your standard assay conditions (e.g., temperature, time) to ensure equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Compare the fluorescence of the wells containing this compound to the probe-only control. A concentration-dependent decrease in fluorescence indicates quenching.

Data Presentation

Table 1: Example Autofluorescence Data for this compound
This compound (µM)Raw Fluorescence (RFU)Buffer Blank (RFU)Net Fluorescence (RFU)
055523
11505298
548052428
1095052898
252300522248
504500524448

This is example data. Actual values will depend on the specific experimental conditions.

Table 2: Example Quenching Data for this compound with Fluorescein
This compound (µM)Fluorescence with Probe (RFU)Probe Only Control (RFU)% Quenching
0500050000%
1480050004%
54200500016%
103500500030%
252000500060%
501100500078%

% Quenching = [1 - (Fluorescence with Probe / Probe Only Control)] * 100 This is example data. Actual values will depend on the specific experimental conditions.

References

dealing with Dihydromicromelin B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on handling and storing Dihydromicromelin B to minimize degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: this compound, as a coumarin (B35378) derivative, is susceptible to three primary degradation pathways:

  • Hydrolysis: The lactone ring in the coumarin structure is prone to hydrolysis, especially under basic (high pH) conditions.[1][2][3] This opens the ring and leads to the formation of a coumarinic acid derivative, which can then isomerize to a more stable coumaric acid form.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the loss of the compound's structural integrity.[1][6][7][8]

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, elevated temperatures, and exposure to air.[9][10]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store as a powder at -20°C for up to three years.

  • In Solution: For long-term storage, solutions should be kept at -80°C for up to one year.

  • General Precautions: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1] Store in a cool, dark place. For solutions, consider using aprotic solvents if compatible with your experimental design to minimize hydrolysis.[1]

Q3: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram are likely due to the presence of degradation products. The identity of these products will depend on the storage conditions and the specific degradation pathway. For example:

  • Hydrolysis: A peak corresponding to the ring-opened coumarinic or coumaric acid derivative may be observed.

  • Photodegradation: A variety of photoproducts can be formed, which may appear as multiple small peaks.

  • Oxidation: Oxidized derivatives of this compound will result in new peaks.

To identify the cause, it is recommended to perform a forced degradation study under controlled conditions (see the "Experimental Protocols" section below).

Q4: Can the pH of my solution affect the stability of this compound?

A4: Yes, the pH of the solution is a critical factor. Basic conditions (high pH) significantly accelerate the hydrolysis of the lactone ring in the coumarin structure, leading to rapid degradation.[1] It is advisable to maintain a neutral or slightly acidic pH for your solutions unless your experimental protocol specifically requires basic conditions.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity of this compound

Possible Cause Troubleshooting Steps
Degradation due to Improper Storage 1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solution) and protected from light. 2. Check pH of Solution: If in solution, measure the pH. If it is basic, this is a likely cause of degradation. Prepare fresh solutions in a neutral or slightly acidic buffer. 3. Analyze for Degradation Products: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to check for the presence of degradation products.
Repeated Freeze-Thaw Cycles 1. Aliquot Samples: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles. 2. Re-analyze Aliquoted Sample: Compare the activity of a freshly thawed aliquot with a sample that has undergone multiple freeze-thaw cycles.

Issue 2: Inconsistent Experimental Results

Possible Cause Troubleshooting Steps
Progressive Degradation of Stock Solution 1. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from solid material for each set of experiments. 2. Monitor Stock Solution Stability: If a stock solution must be used over time, periodically analyze it by HPLC to monitor for degradation.
Photodegradation During Experiment 1. Minimize Light Exposure: Conduct experiments under subdued lighting conditions. Use amber-colored labware or wrap containers in foil. 2. Include a "Dark" Control: Run a parallel experiment where the sample is protected from light to determine if photodegradation is a significant factor.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of a Coumarin Compound at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)Major Degradation Pathway
4.0< 1%< 2%Minimal degradation
7.0~ 2%~ 5%Slow hydrolysis
9.0~ 15%~ 35%Rapid hydrolysis

Note: This table presents illustrative data based on the general behavior of coumarin compounds. Actual degradation rates for this compound may vary.

Table 2: Illustrative Forced Degradation Study Conditions and Expected Outcomes

Stress ConditionTypical ParametersExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24hPotential for some degradation, but generally less than base hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temp for 4hSignificant degradation via lactone ring opening.
Oxidation 3% H₂O₂ at room temp for 24hFormation of oxidized products.
Thermal Stress 60°C for 48h (solid state)Potential for degradation, depending on the melting point and thermal stability.
Photostability Exposure to UV light (e.g., 254 nm) for 8hFormation of various photodegradation products.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis of this compound

This protocol describes a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13][14]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 60°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 8 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using the stability-indicating HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Pathways Solid Solid Store at -20°C Store at -20°C Solid->Store at -20°C Recommended Solution Solution Store at -80°C Store at -80°C Solution->Store at -80°C Recommended Protect from Light Protect from Light Store at -20°C->Protect from Light Store at -80°C->Protect from Light This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis High pH Photodegradation Photodegradation This compound->Photodegradation UV Light Oxidation Oxidation This compound->Oxidation Oxidizing Agents Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Photoproducts Photoproducts Photodegradation->Photoproducts Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Key storage recommendations and degradation pathways for this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Acid Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Base Oxidation Oxidation Stress Conditions->Oxidation Oxidant Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Heat Photostability Photostability Stress Conditions->Photostability Light HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation End End Data Evaluation->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Ensuring Reproducibility in Dihydromyricetin (DMY) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Dihydromicromelin B" is limited. This guide is based on "Dihydromyricetin" (DMY), a natural product with similar research applications, to address the core requirements of the user request.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Dihydromyricetin (DMY).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability when working with natural products like Dihydromyricetin (DMY)?

A1: Reproducibility challenges in natural product research can stem from several factors. The inherent variability of the natural source material, including genetic variations, geographical location, and harvest time, can impact the purity and composition of the isolated compound.[1][2] Additionally, the choice of extraction method and solvents can significantly influence the yield and profile of the final product.[2] For commercially sourced DMY, batch-to-batch variation in purity can also lead to inconsistent results.

Q2: How does Dihydromyricetin (DMY) typically induce cell death?

A2: Dihydromyricetin has been shown to induce apoptosis in various cancer cell lines.[3][4] The primary mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.[3] This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[3][4]

Q3: What is the effect of Dihydromyricetin (DMY) on the cell cycle?

A3: Dihydromyricetin has been observed to induce cell cycle arrest, although the specific phase can be cell-type dependent. For instance, some studies report a G2/M phase arrest.[5] The mechanism can involve the deregulation of key cell cycle proteins such as Cyclin B1 and CDK1.[5]

Q4: Which signaling pathways are known to be modulated by Dihydromyricetin (DMY)?

A4: DMY is known to modulate several key signaling pathways. It can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses and cell survival.[6][7] Additionally, DMY can activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and can influence insulin (B600854) sensitivity.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects in Cell Viability Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Steps
DMY Stock Solution Degradation Prepare fresh stock solutions of DMY in a suitable solvent (e.g., DMSO) for each experiment. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure even cell suspension.
Variability in Treatment Duration Strictly adhere to the planned incubation times with DMY. Use a timer to ensure consistency across different plates and experiments.
Solvent (DMSO) Toxicity Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve DMY) to assess the effect of the solvent on cell viability. Keep the final DMSO concentration below 0.5%.
Issue 2: Difficulty Reproducing Apoptosis Results from Flow Cytometry
Possible Cause Troubleshooting Steps
Suboptimal DMY Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of DMY treatment for inducing apoptosis in your specific cell line.
Cell Clumping Ensure single-cell suspension before staining and acquisition. Use cell strainers if necessary.
Incorrect Gating Strategy Set gates based on unstained and single-stain controls. Ensure that the gates for early and late apoptotic populations are clearly defined and consistently applied.
Reagent Quality Use fresh apoptosis staining reagents (e.g., Annexin V/PI) and protect them from light. Check the expiration dates of the reagents.
Issue 3: Inconsistent Protein Expression Levels in Western Blotting
Possible Cause Troubleshooting Steps
Variation in Protein Loading Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.
Inefficient Protein Transfer Optimize the transfer conditions (time, voltage) for your specific proteins of interest. Check the transfer efficiency by staining the membrane with Ponceau S.
Antibody Performance Use antibodies that have been validated for your application. Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is compatible with the primary antibody.
Batch-to-Batch Variability of DMY If possible, use DMY from the same batch for a series of related experiments. If a new batch is used, perform a validation experiment to confirm similar bioactivity.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of DMY (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Seed cells in a 6-well plate and treat with the desired concentrations of DMY for the determined time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Seed cells and treat with DMY as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting
  • Lyse DMY-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin B1, p-AMPK, NF-κB p65) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of Dihydromyricetin (DMY) in In Vitro Studies

Cell LineAssayEffective Concentration Range (µM)Observed EffectReference
JAr (Choriocarcinoma)MTT25 - 100Inhibition of cell viability[3]
Hep3B (Hepatocellular Carcinoma)ApoptosisNot specifiedInduction of apoptosis[4]
HCCC9810, TFK-1 (Cholangiocarcinoma)ApoptosisNot specifiedPromotion of apoptosis[10]
3T3-L1 (Adipocytes)Glucose UptakeNot specifiedAmelioration of insulin resistance[8]

Note: Effective concentrations can be highly cell-type specific and should be empirically determined for your experimental system.

Visualizations

Dihydromyricetin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis DMY_Prep Prepare DMY Stock (e.g., in DMSO) Treatment Treat Cells with DMY (Dose-response & Time-course) DMY_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data_Analysis Analyze and Interpret Data Viability->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis WesternBlot->Data_Analysis

Caption: General experimental workflow for studying the effects of Dihydromyricetin (DMY).

DMY_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway DMY Dihydromyricetin (DMY) Bax Bax ↑ DMY->Bax Bcl2 Bcl-2 ↓ DMY->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 promotes Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis DMY_Signaling_Modulation cluster_NFkB NF-κB Pathway cluster_AMPK AMPK Pathway DMY Dihydromyricetin (DMY) NFkB NF-κB Activation DMY->NFkB inhibits AMPK AMPK Activation DMY->AMPK activates Inflammation Inflammation NFkB->Inflammation Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of coumarins isolated from the Micromelum genus. This guide provides a comparative overview of their cytotoxic properties, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway involved in their mechanism of action.

Introduction

Coumarins, a class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are known for their diverse and significant pharmacological properties. The genus Micromelum, belonging to the Rutaceae family, is a rich source of various coumarin (B35378) derivatives. These compounds have attracted considerable interest in the scientific community for their potential as therapeutic agents, exhibiting a range of biological activities including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects.

This guide aims to provide a comparative analysis of the biological activity of selected coumarins isolated from Micromelum species. While the primary focus of this guide was intended to be a comparison involving Dihydromicromelin B, a thorough review of the available scientific literature revealed a notable absence of quantitative biological activity data for this specific compound. Therefore, this guide will focus on presenting the available data for other structurally related and co-isolated coumarins from the Micromelum genus to provide a useful resource for researchers in the field.

Comparative Cytotoxic Activity of Micromelum Coumarins

The following table summarizes the available quantitative data on the cytotoxic activity of various coumarins isolated from Micromelum species against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameCell LineActivity (IC50)Reference
MicromelinCholangiocarcinoma (KKU-100)9.2 µg/mL[1]
MurralonginCholangiocarcinoma (KKU-100)9.0 µg/mL[1]
MicrominutinCholangiocarcinoma (KKU-100)1.719 µg/mL[1]
ScopoletinCholangiocarcinoma (KKU-100)19.2 µg/mL[1]
Minutin ALeishmania major12.1 µM[2]
Minutin BLeishmania major20.2 µM[2]
Clauslactone ELeishmania major9.8 µM[2]
Minutin BLung Adenocarcinoma (SBC3)9.6 µM[2]
Minutin BLung Adenocarcinoma (A549)17.5 µM[2]
Minutin BLeukemia (K562)8.7 µM[2]
Minutin BLeukemia (K562/ADM)6.7 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of coumarins.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated coumarins is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., KKU-100, SBC3, A549, K562) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Micromelin, Microminutin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-Leishmanial Activity Assay

The activity against Leishmania major promastigotes is determined as follows:

  • Parasite Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: The promastigotes are seeded in a 96-well plate and treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by counting the number of motile promastigotes using a hemocytometer or by using a colorimetric assay (e.g., MTT).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

The cytotoxic activity of many natural compounds, including coumarins, is often mediated through the induction of apoptosis. The diagram below illustrates a simplified generic apoptosis signaling pathway that can be triggered by such compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Coumarin Compound Coumarin Compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Coumarin Compound->Death Receptors (e.g., Fas, TNFR) Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Coumarin Compound->Bcl-2 family (Bax/Bak) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 family (Bax/Bak)->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways potentially activated by coumarins.

Conclusion and Future Directions

The coumarins isolated from the Micromelum genus have demonstrated a range of promising biological activities, particularly in the realm of cytotoxicity against various cancer cell lines. Compounds like Microminutin and Minutin B have shown potent activities, suggesting their potential as lead compounds for the development of novel anticancer agents.

The conspicuous absence of published biological activity data for this compound presents a clear gap in the current scientific knowledge. This highlights an opportunity for future research to isolate or synthesize this compound and evaluate its pharmacological profile. Such studies would be invaluable in completing the structure-activity relationship landscape of coumarins from Micromelum and could potentially uncover a new and potent bioactive compound. Further investigations into the precise molecular mechanisms of action of these coumarins are also warranted to fully understand their therapeutic potential.

References

Dihydromicromelin B vs. Other Micromelum Isolates: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anticancer agents, the genus Micromelum presents a rich source of bioactive compounds, primarily coumarins and alkaloids. While numerous isolates from this genus have demonstrated significant cytotoxic effects against various cancer cell lines, the activity of dihydromicromelin B appears to be limited, directing the focus towards other promising candidates within the Micromelum family. This guide provides a comparative overview of the cytotoxic performance of various Micromelum isolates, supported by experimental data.

Comparative Cytotoxicity of Micromelum Isolates

The cytotoxic activity of compounds isolated from Micromelum species, predominantly M. minutum and M. integerrimum, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher cytotoxic potency.

Interestingly, a study on isolates from Indonesian Micromelum minutum reported that a mixture of dihydromicromelin A and this compound was not active against MCF-7 (breast cancer) and 4T1 (murine breast cancer) cell lines. In contrast, numerous other compounds from the same genus have shown potent to moderate cytotoxicity, as detailed in the table below.

CompoundPlant SourceCancer Cell LineCell Line TypeIC50 Value
Dihydromicromelin A & B (mixture) M. minutumMCF-7, 4T1Breast CancerNot Active
8-hydroxyisocapnolactone-2',3'-diolM. minutumCEM-SST-lymphoblastic Leukemia2.9 µg/mL
HL60Promyelocytic Leukemia2.5 µg/mL
HeLaCervical Cancer6.9 µg/mL
HepG2Liver Cancer5.9 µg/mL
SBC3Lung Adenocarcinoma8.8 µM
A549Lung Adenocarcinoma10.1 µM
K562Leukemia16.9 µM
K562/ADMDoxorubicin-resistant Leukemia10.1 µM
2',3'-epoxyisocapnolactoneM. minutumCEM-SST-lymphoblastic Leukemia3.9 µg/mL
HL60Promyelocytic Leukemia4.2 µg/mL
MicrominutinM. minutumKKU-100Cholangiocarcinoma1.7 µg/mL
MurrangatinM. minutumKKU-100Cholangiocarcinoma2.9 µg/mL
Clauslactone EM. minutumSBC3Lung Adenocarcinoma3.7 µM
A549Lung Adenocarcinoma10.4 µM
K562Leukemia12.1 µM
K562/ADMDoxorubicin-resistant Leukemia10.8 µM
Minutin BM. minutumSBC3Lung Adenocarcinoma9.6 µM
A549Lung Adenocarcinoma17.5 µM
K562Leukemia8.7 µM
K562/ADMDoxorubicin-resistant Leukemia6.7 µM
MahanineM. minutumU937Myeloid Leukemia8.7 µM (for apoptosis)
HL60Promyelocytic Leukemia4.0 µg/mL (MIC100)
MicromelinM. minutumKKU-100Cholangiocarcinoma9.2 µg/mL
MurralonginM. minutumKKU-100Cholangiocarcinoma9.0 µg/mL
MurralonginolM. minutumKKU-100Cholangiocarcinoma10.0 µg/mL
MinumicrolinM. minutumKKU-100Cholangiocarcinoma10.2 µg/mL
ScopoletinM. minutumKKU-100Cholangiocarcinoma19.2 µg/mL
Integerrine A-J (four active compounds)M. integerrimumHepG2, HCT-116, HeLa, PANC-1Liver, Colon, Cervical, Pancreatic Cancer14.1 - 67.5 µM
5,7-dihydroxy-3,4',8-trimethoxyflavoneM. minutumMCF-7Breast Cancer369 ± 8 µM
4T1Breast Cancer227 ± 5 µM

Experimental Protocols

The primary method utilized to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of cytotoxic Micromelum isolates, the following diagrams are provided.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Micromelum Isolates treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Several studies suggest that the cytotoxic effects of coumarins from Micromelum are mediated through the induction of apoptosis. The carbazole (B46965) alkaloid mahanine, for instance, has been shown to induce apoptosis via a mitochondrial-dependent pathway.[1] A common mechanism for coumarin-induced apoptosis involves the intrinsic pathway, as depicted below.

Apoptosis_Signaling_Pathway Proposed Apoptotic Pathway for Micromelum Coumarins cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade coumarin Micromelum Coumarin bcl2 Bcl-2 (Anti-apoptotic) Down-regulated coumarin->bcl2 inhibits bax Bax (Pro-apoptotic) Up-regulated coumarin->bax activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by coumarins.

References

Comparative Guide to the Structure-Activity Relationship of Pyranocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyranocoumarin (B1669404) derivatives, focusing on their cytotoxic effects. Due to the limited availability of specific data on Dihydromicromelin B derivatives, this guide focuses on the well-documented pyranocoumarins of the seselin (B192379) and xanthyletin (B190499) series, which share a similar structural backbone and offer valuable insights into the SAR of this class of compounds. The primary data presented is based on the seminal work of Magiatis et al. (1998) on the cytotoxicity of these compounds against L-1210 murine leukemia cells.

Data Presentation: Cytotoxic Activity of Seselin and Xanthyletin Derivatives

The cytotoxic activity of a series of synthesized pyranocoumarin derivatives was evaluated against the L-1210 murine leukemia cell line. The results, expressed as IC50 values (the concentration required to inhibit cell proliferation by 50%), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound SeriesDerivativeR1R2R3IC50 (μg/mL)[1]
Seselin Seselin (parent) HHH>10
(+/-)-cis-3',4'-diacetoxy-3',4'-dihydroseselin OAcOAcH1.8
(+/-)-trans-4'-acetoxy-3'-bromo-3',4'-dihydroseselin BrOAcH1.6
(+/-)-trans-4'-benzoxy-3'-bromo-3',4'-dihydroseselin BrOBzH1.2
(+/-)-trans-3',4'-dibromo-3',4'-dihydroseselin BrBrH2.5
Xanthyletin Xanthyletin (parent) HHH>10
(+/-)-cis-3',4'-diacetoxy-3',4'-dihydroxanthyletin OAcOAcH3.5
(+/-)-trans-4'-acetoxy-3'-bromo-3',4'-dihydroxanthyletin BrOAcH2.8
(+/-)-trans-4'-benzoxy-3'-bromo-3',4'-dihydroxanthyletin BrOBzH2.2
(+/-)-trans-3',4'-dibromo-3',4'-dihydroxanthyletin BrBrH4.5

Key Structure-Activity Relationship Insights:

  • Saturation and Oxygenation of the Pyran Ring: Dihydroxylation and subsequent acylation or benzoylation of the 3',4'-double bond in both seselin and xanthyletin series generally lead to a significant increase in cytotoxic activity compared to the parent compounds.

  • Effect of Substituents at 3' and 4' Positions:

    • The presence of acetoxy or benzoxy groups at the 4'-position, particularly in combination with a bromine atom at the 3'-position, results in the most potent compounds.

    • Specifically, the (+/-)-trans-4'-benzoxy-3'-bromo-3',4'-dihydroseselin derivative exhibited the highest cytotoxicity in the seselin series.

  • Comparison between Seselin and Xanthyletin Series: Overall, the derivatives of the seselin series demonstrated more potent cytotoxic activity than the corresponding derivatives of the xanthyletin series, suggesting that the angular pyranocoumarin scaffold of seselin is more favorable for cytotoxicity than the linear scaffold of xanthyletin.

Experimental Protocols

General Cytotoxicity Assay against L-1210 Cells (Representative Protocol)

The following is a generalized protocol for determining the cytotoxic activity of compounds against the L-1210 murine leukemia cell line, based on common methodologies. The specific details of the assay used by Magiatis et al. (1998) were not available in the accessed literature.

1. Cell Culture:

  • L-1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged regularly to maintain logarithmic growth.

2. Assay Procedure:

  • A suspension of L-1210 cells is seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations.

  • The cells are exposed to the different concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • Control wells containing cells with the solvent vehicle and wells with medium only (blank) are included.

3. Measurement of Cell Proliferation/Viability:

  • After the incubation period, a reagent to measure cell viability is added to each well. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The absorbance is read using a microplate reader.

    • Trypan Blue Exclusion Assay: Cells are stained with trypan blue, which is excluded by viable cells but taken up by non-viable cells. The number of viable and non-viable cells is then counted using a hemocytometer.

    • Luminometric Assays: Measuring ATP content as an indicator of metabolically active cells.

4. Data Analysis:

  • The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway for Pyranocoumarin-Induced Cytotoxicity

Pyranocoumarins often exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, which is a common mechanism for chemotherapy-induced cell death.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_execution Execution Phase Pyranocoumarins Pyranocoumarin Derivatives Bax_Bak Bax/Bak Activation Pyranocoumarins->Bax_Bak induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by pyranocoumarins.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic activity of newly synthesized compounds.

Cytotoxicity_Workflow start Start synthesis Synthesize Pyranocoumarin Derivatives start->synthesis treatment Treat Cells with Compound Dilutions synthesis->treatment cell_culture Culture L-1210 Leukemia Cells cell_culture->treatment incubation Incubate for 48-72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Caption: General workflow for cytotoxic activity screening.

References

Dihydromyricetin: A Potential Anticancer Agent in Comparison to Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer potential of Dihydromyricetin (DHM), a natural flavonoid, benchmarked against established chemotherapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate an objective evaluation of DHM's efficacy and mechanisms of action.

Comparative Anticancer Activity

Dihydromyricetin has demonstrated significant anticancer effects across a range of cancer cell lines. Its efficacy, both as a standalone agent and in combination with conventional drugs, is highlighted by its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.

Cytotoxicity Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of DHM in different cancer cell lines, offering a direct comparison with standard chemotherapeutic drugs where data is available.

Cell LineCancer TypeDihydromyricetin (DHM) IC50Alternative AgentAlternative Agent IC50Reference
Hepatocellular Carcinoma
HepG2Human Hepatocellular Carcinoma168 µM (24h)Cisplatin (B142131)5.91 ± 0.27 µM[1][2]
HuH-6Human HepatoblastomaNot explicitly statedCisplatin6.33 ± 0.20 µM[2]
Ovarian Cancer
A2780 (p53 positive)Human Ovarian Cancer336.0 µM (24h)--[3]
SKOV3 (p53 null)Human Ovarian Cancer845.9 µM (24h)--[3]
Cholangiocarcinoma
HCCC9810Human Cholangiocarcinoma156.8 µM (24h)--[4]
Gastric Cancer
AGSHuman Gastric Cancer>100 µM (48h/72h)--[5]
Synergistic Effects with Chemotherapeutic Agents

DHM has been shown to enhance the efficacy of conventional chemotherapy drugs, potentially allowing for lower dosages and reduced side effects.[6]

Cell LineCancer TypeCombination TherapyObservationReference
HuH-6Human HepatoblastomaDHM (25 µM) + CisplatinReduced the IC50 of Cisplatin from 6.33 µM to 5.17 µM.[2]
HepG2Human Hepatocellular CarcinomaDHM (25 µM) + CisplatinReduced the IC50 of Cisplatin from 5.91 µM to 4.54 µM.[2]
A2780/PTXPaclitaxel-Resistant Ovarian CancerDHM + PaclitaxelIncreased the apoptotic rate from 17.16% (Paclitaxel alone) to 29.25%.[3]
A2780/DOXDoxorubicin-Resistant Ovarian CancerDHM + Doxorubicin (B1662922)Increased the apoptotic rate from 17.20% (Doxorubicin alone) to 41.27%.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. DHM has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.

Cell LineCancer TypeDHM ConcentrationApoptosis Rate (%)Reference
JArHuman Choriocarcinoma40 mg/l (48h)Increased[7]
JArHuman Choriocarcinoma60 mg/l (48h)Increased[7]
JArHuman Choriocarcinoma100 mg/l (48h)Increased[7]
HuH-6Human Hepatoblastoma75 µM (24h)24.41 ± 2.50[2]
HepG2Human Hepatocellular Carcinoma50 µM (24h)30.33 ± 3.21[2]
AGSHuman Gastric Cancer100 µM (72h)Significantly increased[5]
HCCC9810Human Cholangiocarcinoma150 µM (24h)~4-fold increase[4]
TFK-1Human Cholangiocarcinoma150 µM (24h)~4-fold increase[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments cited in the evaluation of DHM's anticancer potential.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of DHM or a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[8]

  • Add 20 µl of 5 mg/ml MTT solution to each well and incubate at 37°C for 4 hours.[8]

  • Remove the supernatant and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with DHM for the indicated time.[7][8]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[7] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Culture cells in 60-mm dishes and treat with DHM.[8]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at 4°C.[8][9]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[8][9]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.[9]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Lyse DHM-treated and control cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Visualizing the Mechanisms of Action

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows involved in the anticancer effects of Dihydromyricetin.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Cancer Cell Culture B Treatment with DHM or Alternative Agent A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blot for Protein Expression B->F G Data Analysis and Comparison C->G D->G E->G F->G

Figure 1. A generalized workflow for evaluating the anticancer potential of a compound.

G cluster_pathway DHM-Induced Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway DHM Dihydromyricetin (DHM) p53 p53 (Upregulation) DHM->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. The intrinsic apoptosis pathway is a key mechanism of DHM's anticancer activity.

G cluster_cellcycle DHM-Induced Cell Cycle Arrest DHM Dihydromyricetin (DHM) p53_cycle p53 Activation DHM->p53_cycle p21 p21 Upregulation p53_cycle->p21 CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK4/Cyclin D1) p21->CDK_Cyclin Inhibits G1_S_Transition G1 to S Phase Transition CDK_Cyclin->G1_S_Transition Promotes G0_G1_Arrest G0/G1 Phase Arrest CDK_Cyclin->G0_G1_Arrest S_Arrest S Phase Arrest CDK_Cyclin->S_Arrest

Figure 3. DHM can induce cell cycle arrest, preventing cancer cell proliferation.

Conclusion

Dihydromyricetin exhibits promising anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell models. Its ability to synergize with conventional chemotherapeutic agents like cisplatin and doxorubicin suggests its potential as an adjunct therapy to enhance treatment efficacy and overcome drug resistance.[6] The data presented in this guide, along with the detailed protocols, provide a solid foundation for further research into the clinical applications of DHM in oncology. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

Dihydromyricetin: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Dihydromyricetin (DHM), a natural flavonoid, with the well-established anti-inflammatory drugs, Indomethacin (B1671933) and Dexamethasone (B1670325). The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory effects of Dihydromyricetin (DHM), Indomethacin, and Dexamethasone on key inflammatory mediators. The data has been compiled from various in vitro studies.

CompoundTarget MediatorCell LineIC₅₀ ValueCitation
Dihydromyricetin (DHM) Nitric Oxide (NO)RAW 264.7 MacrophagesNot explicitly defined, but significant inhibition observed at concentrations of 20-100 mg/L.[1]
Indomethacin Nitric Oxide (NO)RAW 264.7 Macrophages56.8 µM[2][3]
Dexamethasone Nitric Oxide (NO)RAW 264.7 MacrophagesIC₅₀ = 34.60 µg/mL[4]
Dihydromyricetin (DHM) Prostaglandin (B15479496) E₂ (PGE₂)Not explicitly definedDose-dependent inhibition of COX-2 expression, which is responsible for PGE₂ production.[5]
Indomethacin Prostaglandin E₂ (PGE₂)Human Synovial Cells5.5 ± 0.1 nM[6]
Dexamethasone Prostaglandin E₂ (PGE₂)Human Placental CellsDose-dependent inhibition.[7]
Dihydromyricetin (DHM) Tumor Necrosis Factor-α (TNF-α)VariousSignificant reduction in a dose-dependent manner.[5][8]
Indomethacin Tumor Necrosis Factor-α (TNF-α)Human Blood Monocytes143.7 µM[2][3]
Dexamethasone Tumor Necrosis Factor-α (TNF-α)Human Retinal Pericytes2 nM to 1 µM[9][10]
Dihydromyricetin (DHM) Interleukin-6 (IL-6)VariousSignificant reduction in a dose-dependent manner.[5][8]
Indomethacin Interleukin-6 (IL-6)Not explicitly defined-
Dexamethasone Interleukin-6 (IL-6)Human Polymorphonuclear LeukocytesDose-dependent inhibition (10⁻⁸ to 10⁻⁶ M).[11]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate anti-inflammatory effects are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (DHM, Indomethacin, Dexamethasone) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, released into the cell culture medium.

  • Cell Culture and Treatment: Similar to the NO production assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are cultured, seeded, and treated with test compounds and a stimulant (e.g., LPS).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

    • The plate is washed, and the collected cell culture supernatants and a series of standard concentrations of the recombinant cytokine are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve. The percentage of inhibition and IC₅₀ values are calculated.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Dihydromyricetin and a general workflow for assessing anti-inflammatory activity.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Mediator Assays cluster_analysis Data Analysis A RAW 264.7 Macrophages B Seeding in 96-well plates A->B C Pre-treatment with DHM / Indomethacin / Dexamethasone B->C D Stimulation with LPS C->D E Nitric Oxide (NO) Measurement (Griess Assay) D->E F Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA) D->F G Calculation of % Inhibition E->G F->G H Determination of IC50 Values G->H

Experimental workflow for assessing anti-inflammatory activity.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces DHM Dihydromyricetin DHM->IKK Inhibits Phosphorylation

Inhibition of the NF-κB signaling pathway by Dihydromyricetin.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stimulus LPS / Cytokines MAPKKK MAPKKK Stimulus->MAPKKK p38 p38 MAPKKK->p38 Phosphorylates ERK ERK1/2 MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression DHM Dihydromyricetin DHM->p38 Inhibits Phosphorylation DHM->ERK Inhibits Phosphorylation DHM->JNK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by Dihydromyricetin.

References

Comparative Analysis of Dihydromicromelin B and Known Cytotoxic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking of Cytotoxic Potency and Mechanistic Pathways

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of Dihydromicromelin B, a natural product of interest, against two well-established cytotoxic agents: Doxorubicin and Paclitaxel. Due to the current absence of publicly available experimental data on the cytotoxic properties of this compound, this document serves as both a summary of the known agents and a framework for the future evaluation of this compound.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of Doxorubicin and Paclitaxel across various human cancer cell lines. Data for this compound remains to be determined.

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin AMJ13 (Breast)223.6 µg/ml72
LNCaP (Prostate)0.169Not Specified
22Rv1 (Prostate)0.234Not Specified
PNT1A (Non-tumor Prostate)0.1705Not Specified
MCF7 (Breast)0.23 µM (IC10)72
HepG2 (Liver)>10x higher than solution24-72
Huh7 (Liver)>10x higher than solution24-72
SNU449 (Liver)32.9 (48h), 218 (24h)24, 48
Paclitaxel Human Endothelial Cells0.0001Not Specified
Non-endothelial Human Cells0.001 - 0.01Not Specified
SK-BR-3 (Breast, HER2+)~5 nM72
MDA-MB-231 (Breast, Triple Negative)~10 nM72
T-47D (Breast, Luminal A)~2.5 nM72
Various Human Tumor Cell Lines0.0025 - 0.007524

Mechanism of Action

Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). These actions result in DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]

Paclitaxel: As a microtubule-stabilizing agent, Paclitaxel disrupts the normal dynamics of the microtubule network, which is essential for mitosis. This interference leads to mitotic arrest and subsequent induction of apoptosis.[2]

This compound: The mechanism of action for this compound is currently unknown. Future research should aim to elucidate its molecular targets and downstream signaling effects. Based on the activity of other coumarins isolated from the Micromelum genus, potential mechanisms could involve the induction of apoptosis.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key cytotoxicity and apoptosis assays are provided below. These protocols are essential for the future evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key apoptotic signaling pathway and a typical experimental workflow for evaluating cytotoxic agents.

Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl2 Bcl-2 Bcl2->Bax/Bak Activation Inhibits

Caption: A proposed intrinsic apoptosis pathway for this compound.

Experimental Workflow for Cytotoxicity Analysis cluster_invitro In Vitro Studies cluster_data Data Analysis & Conclusion Cell Line Selection Cell Line Selection Range-finding Assay Range-finding Assay Cell Line Selection->Range-finding Assay IC50 Determination (MTT Assay) IC50 Determination (MTT Assay) Range-finding Assay->IC50 Determination (MTT Assay) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination (MTT Assay)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination (MTT Assay)->Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry)->Mechanism of Action Studies Comparative Analysis Comparative Analysis Mechanism of Action Studies->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: A standardized workflow for evaluating novel cytotoxic compounds.

Conclusion and Future Directions

While Doxorubicin and Paclitaxel are potent and well-characterized cytotoxic agents, the development of novel compounds with improved therapeutic indices is a continuous necessity. This compound, as a natural product, represents a potential candidate for drug development. However, a comprehensive evaluation of its cytotoxic activity and mechanism of action is imperative. The experimental framework provided in this guide offers a clear path for future investigations into this compound, enabling a direct and meaningful comparison with established chemotherapeutic agents. The elucidation of its IC50 values across a panel of cancer cell lines and the identification of its molecular targets will be the critical next steps in assessing its therapeutic potential.

References

Unraveling the Molecular Target of Dihydromicromelin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural compounds, the precise molecular target of Dihydromicromelin B, a natural product isolated from the plant genus Micromelum, remains to be definitively identified in publicly available scientific literature. Extensive searches have not yielded specific studies detailing its direct binding partners or the signaling pathways it unequivocally modulates. This guide provides a comprehensive overview of the current landscape of knowledge and outlines potential avenues for future research to elucidate its mechanism of action.

While direct evidence is lacking for this compound, research on the broader chemical family of coumarins, to which it belongs, and extracts from Micromelum species, offers valuable insights into its potential biological activities.

Known Biological Activities of Related Compounds and Extracts

Extracts from Micromelum minutum, a source of this compound, have demonstrated a range of biological effects, primarily cytotoxic and anti-inflammatory activities. These observed effects in crude extracts or in studies of related compounds provide a foundation for hypothesizing potential molecular targets for this compound.

For instance, a closely related compound (by name, but structurally distinct), Dihydromyricetin (DHM), has been more extensively studied. While not a direct analogue, the pathways affected by DHM could suggest potential areas of investigation for this compound.

Table 1: Summary of Biological Activities of Compounds from Micromelum Species and the Related Compound Dihydromyricetin (DHM)

Compound/ExtractBiological ActivityObserved EffectsPotential Signaling Pathways Implicated
Extracts from Micromelum minutumCytotoxicityInduction of cell death in various cancer cell lines.Intrinsic apoptotic pathways
Extracts from Micromelum minutumAnti-inflammatoryReduction of inflammatory markers.NF-κB, MAPK signaling
Dihydromyricetin (DHM)Anti-cancerInhibition of cell proliferation, induction of apoptosis.Wnt/β-catenin, ERK1/2, PI3K/Akt
Dihydromyricetin (DHM)Anti-inflammatorySuppression of pro-inflammatory cytokines.NF-κB, MAPK signaling

It is crucial to reiterate that these findings are not directly on this compound and should be considered as preliminary leads for further investigation.

Experimental Protocols for Target Identification

To definitively identify the molecular target of this compound, a systematic approach employing modern target deconvolution techniques is necessary. Below are detailed methodologies for key experiments that could be employed.

Affinity-Based Proteomics

This approach aims to isolate the direct binding partners of this compound from a complex cellular lysate.

  • Experimental Workflow:

    • Probe Synthesis: Chemically synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads).

    • Affinity Chromatography: Incubate the immobilized this compound with a cellular lysate to allow for the binding of its protein targets.

    • Washing: Thoroughly wash the beads to remove non-specific binding proteins.

    • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, ionic strength) or by competing with an excess of free this compound.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Logical Workflow Diagram:

    A Synthesize this compound Probe B Immobilize Probe on Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Specific Binding Proteins D->E F Identify Proteins by Mass Spectrometry E->F

    Affinity Chromatography Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context without modifying the compound. It relies on the principle that a protein's thermal stability increases upon ligand binding.

  • Experimental Workflow:

    • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat Shock: Heat the treated samples across a range of temperatures.

    • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

  • Signaling Pathway Diagram:

    cluster_control Vehicle Control cluster_treatment This compound A1 Protein A2 Heat A1->A2 No Ligand A3 Denatured Protein (Aggregated) A2->A3 B1 Protein + this compound B2 Heat B1->B2 Ligand Bound B3 Stable Protein (Soluble) B2->B3

    Principle of CETSA

Future Directions and Comparison with Alternatives

Once a putative molecular target for this compound is identified, its interaction can be compared with other molecules known to modulate the same target. For example, if this compound is found to inhibit a specific kinase, its potency (IC50) and binding affinity (Kd) can be benchmarked against known kinase inhibitors. This comparative analysis is essential for understanding its therapeutic potential and for guiding future drug development efforts.

Dihydromyricetin: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 3, 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of Dihydromyricetin (B1665482) (DMY), a natural flavonoid compound, against established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Cisplatin—across various human cancer cell lines. This document summarizes key quantitative data on cytotoxic activity, details the experimental protocols for the cited studies, and visualizes the key signaling pathways modulated by DMY.

Comparative Cytotoxicity: Dihydromyricetin vs. Standard Chemotherapies

Dihydromyricetin has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies. Below is a comparative summary of IC50 values for DMY and standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.

Cancer TypeCell LineDihydromyricetin (DMY) IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µM)
Bladder Cancer T2422.3 (24h)[1]---
UMUC316.7 (24h)[1]---
Cervical Cancer HeLaNo toxic effects up to 100 µM (24h)[2]---
SiHaNo toxic effects up to 100 µM (24h)[2]---
Hepatocellular Carcinoma HepG2~100 (48h)---
QGY7701~100 (24h)[3]---
SMMC7721~200 (48h)[3]---
Ovarian Cancer A2780336.0 (24h)[4]---
SKOV3845.9 (24h)[4]---

Mechanisms of Action: Signaling Pathway Modulation

Dihydromyricetin exerts its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, DMY has been shown to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival. DMY has been shown to suppress this pathway, leading to decreased cancer cell proliferation and induction of apoptosis. In cholangiocarcinoma cells, DMY inhibits the expression of p-PI3K and p-Akt[5][6].

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth DMY Dihydromyricetin (DMY) DMY->PI3K inhibits DMY->Akt inhibits

Dihydromyricetin's inhibition of the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, promoting cell proliferation and stem cell-like properties. DMY has been found to antagonize this pathway, thereby suppressing tumor growth. In nasopharyngeal and cervical cancer cells, DMY has been shown to block the Wnt/β-catenin signaling pathway[7][8][9].

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto promotes degradation BetaCatenin β-catenin BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation DMY Dihydromyricetin (DMY) DMY->BetaCatenin_nuc inhibits translocation MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate_adherence Incubate for cell adherence (24h) plate_cells->incubate_adherence add_drug Add varying concentrations of drug incubate_adherence->add_drug incubate_drug Incubate with drug (24-72h) add_drug->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate for formazan crystal formation (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data to determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Assessing the Selectivity of Dihydromyricetin for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Dihydromicromelin B" did not yield significant results in the context of cancer cell selectivity. However, a closely related and extensively studied natural flavonoid, Dihydromyricetin (B1665482) (DHM) , demonstrates notable selective cytotoxicity towards cancer cells. This guide will focus on the experimental data available for Dihydromyricetin as a case study to assess its selectivity for cancer cells. DHM, a compound found in plants like Ampelopsis grossedentata, has garnered considerable attention for its anti-tumor properties.[1][2]

This guide provides a comparative analysis of Dihydromyricetin's effects on cancerous versus non-cancerous cells, supported by experimental data and detailed methodologies for key assays.

Data Presentation: Comparative Cytotoxicity of Dihydromyricetin

The selectivity of an anticancer compound is a critical determinant of its therapeutic potential, indicating its ability to kill cancer cells while sparing normal, healthy cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) between cancerous and non-cancerous cell lines. A lower IC50 value signifies higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, provides a measure of this specificity. Higher SI values are indicative of greater cancer cell selectivity.[3]

Below is a summary of the cytotoxic effects of Dihydromyricetin on various cancer and non-cancerous cell lines.

Cell LineCell TypeDihydromyricetin IC50 (µM)Reference
T24Muscle Invasive Bladder Cancer22.3--INVALID-LINK--
UMUC3Muscle Invasive Bladder Cancer16.7--INVALID-LINK--
RBECholangiocarcinoma146.6--INVALID-LINK--
HuH-6Hepatoblastoma~75 (for ~50% inhibition)--INVALID-LINK--
HepG2Hepatoblastoma~50 (for ~55% inhibition)--INVALID-LINK--
NP69Nasopharyngeal Epithelial (Non-cancerous)No toxic effect at 5-50 µM--INVALID-LINK--
HL7702Normal Human Liver Cell Line (Non-cancerous)No cytotoxicity observed--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of Dihydromyricetin's selectivity are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of Dihydromyricetin to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Protocol:

  • Cell Treatment and Collection: Treat cells with Dihydromyricetin for the specified duration. Collect both adherent and floating cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of Dihydromyricetin on key signaling pathways.[9][10]

Protocol:

  • Protein Extraction: Lyse Dihydromyricetin-treated and control cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways of Dihydromyricetin in Cancer Cells

Dihydromyricetin has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways.

DHM_Signaling_Pathways DHM Dihydromyricetin p53 p53 Activation DHM->p53 Wnt Wnt/β-catenin Signaling Inhibition DHM->Wnt CellCycle Cell Cycle Arrest DHM->CellCycle Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Survivin Survivin Downregulation p53->Survivin Caspase Caspase Activation Bax->Caspase Bcl2->Caspase | Apoptosis Apoptosis Caspase->Apoptosis Survivin->Caspase | Proliferation Cell Proliferation Inhibition Wnt->Proliferation |

Caption: Key signaling pathways modulated by Dihydromyricetin in cancer cells.

Experimental Workflow for Assessing Cancer Cell Selectivity

The following diagram illustrates a typical workflow for evaluating the selective cytotoxicity of a compound like Dihydromyricetin.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer vs. Normal Cell Lines) start->cell_culture treatment Treatment with Dihydromyricetin (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Mechanism Study (Western Blot) treatment->western ic50 Determine IC50 Values viability->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity end Conclusion on Selectivity selectivity->end apoptosis->end western->end

Caption: General workflow for evaluating the selectivity of a test compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Dihydromicromelin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Dihydromicromelin B with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles.

  • Ventilation: Conduct all handling and initial disposal steps within a well-ventilated area, preferably inside a chemical fume hood, to avoid the inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, contain the material with an inert absorbent (e.g., vermiculite (B1170534) or sand), carefully sweep it up, and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency response procedures.

II. Waste Classification and Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound and any materials contaminated with it should be classified as non-halogenated organic waste.

Key Segregation Principles:

  • Do not mix with incompatible waste streams such as acids, bases, or oxidizers.

  • Keep separate from halogenated organic waste (containing chlorine, bromine, fluorine, or iodine).

  • Aqueous waste should be collected in a separate container.

The following table summarizes the segregation of common laboratory waste streams relevant to the handling of this compound.

Waste Stream CategoryDescriptionExamples of WasteDisposal Container
Solid Chemical Waste Solid this compound, contaminated weighing boats, and paper towels.Solid this compound, contaminated consumables.Labeled "Non-Halogenated Solid Organic Waste"
Liquid Chemical Waste Solutions containing this compound, and initial solvent rinses of contaminated glassware.This compound in organic solvents (e.g., DMSO, ethanol).Labeled "Non-Halogenated Liquid Organic Waste"
Sharps Waste Contaminated needles, syringes, or Pasteur pipettes.Needles used to transfer this compound solutions.Puncture-resistant sharps container.
General Laboratory Glass Uncontaminated glassware.Clean beakers, flasks.Designated glass disposal box.

III. Step-by-Step Disposal Protocol for this compound

Follow this detailed methodology for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Collection

  • Solid Waste: Carefully place all solid waste, including any residual this compound powder and contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a designated, clearly labeled waste container for "Non-Halogenated Solid Organic Waste."

  • Liquid Waste: Collect all solutions containing this compound and the initial organic solvent rinses of contaminated glassware into a separate, labeled container for "Non-Halogenated Liquid Organic Waste."

Step 2: Decontamination of Glassware

Proper decontamination of laboratory glassware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) into the designated "Non-Halogenated Liquid Organic Waste" container.

  • Washing: Wash the rinsed glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water before drying.

Step 3: Waste Storage and Pickup

  • Storage: Securely close all waste containers and store them in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Waste Pickup: Arrange for the disposal of the full waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for requesting a waste pickup.

IV. Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste pickup.

Dihydromicromelin_B_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Handle in Fume Hood PPE->FumeHood SolidWaste Solid this compound & Contaminated Consumables FumeHood->SolidWaste LiquidWaste This compound Solutions & Solvent Rinses FumeHood->LiquidWaste Glassware Contaminated Glassware FumeHood->Glassware SolidContainer Collect in Labeled 'Non-Halogenated Solid Organic Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Non-Halogenated Liquid Organic Waste' Container LiquidWaste->LiquidContainer Decon Decontaminate Glassware Glassware->Decon Storage Store Waste in Designated Area SolidContainer->Storage LiquidContainer->Storage Decon->LiquidContainer Solvent Rinse Pickup Arrange for EHS Waste Pickup Storage->Pickup

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors.

Personal protective equipment for handling Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling Dihydromicromelin B in a laboratory setting. As a specific Safety Data Sheet (SDS) is not currently available for this compound, it should be treated as a substance with unknown potential hazards. A conservative approach to handling, storage, and disposal is mandatory to ensure personnel safety and environmental protection.

Pre-Handling Risk Assessment

Given the absence of detailed toxicological data, a thorough risk assessment is the first critical step before any handling of this compound. It is prudent to assume the compound may be toxic, carcinogenic, or mutagenic.[1][2] All personnel must be trained on the potential hazards and the safety protocols outlined in this guide.

Physical and Chemical Properties

The known quantitative data for this compound is summarized in the table below. This information is crucial for accurate experimental planning and preparation.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₆Biorbyt
Molecular Weight 290.271 g/mol Biorbyt
CAS Number 94285-06-0Biorbyt
Storage Temperature -20°CBiorbyt

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the most direct line of defense against accidental exposure. The following PPE is mandatory when handling this compound.[3][4]

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 compliant safety goggles are required to protect from splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[2][5][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised to provide an extra layer of protection.[2][6]
Body Protection Laboratory CoatA flame-resistant lab coat, fully fastened, is required to protect skin and clothing.[2][5]
Respiratory Protection N95 or higher respiratorTo be used if handling the compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesTo prevent injuries from spills or dropped objects.[3]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.

4.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially weighing and solubilizing the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][7]

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

4.2. Procedural Workflow:

The following diagram illustrates the step-by-step procedure for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage cluster_disposal Waste Disposal a Don Appropriate PPE b Verify Fume Hood Functionality a->b c Weigh Compound b->c Proceed to Handling d Solubilize Compound c->d e Label Solution Container d->e f Store in a Labeled, Sealed Container at -20°C e->f Store Appropriately g Collect Contaminated Materials in Hazardous Waste Container e->g Dispose of Waste h Dispose of Liquid Waste in Labeled Hazardous Waste Bottle g->h i Follow Institutional and Local Regulations for Disposal h->i G Emergency Response for Accidental Exposure cluster_response Immediate Actions start Accidental Exposure Occurs skin_contact Skin Contact: Immediately flush with water for at least 15 minutes. Remove contaminated clothing. start->skin_contact eye_contact Eye Contact: Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. start->eye_contact inhalation Inhalation: Move to fresh air immediately. start->inhalation ingestion Ingestion: Seek immediate medical attention. Do not induce vomiting. start->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.